(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-methoxy-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-7-4-5(8(10,11)12)2-3-6(7)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNRYDKUBYQIOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647883 | |
| Record name | [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312936-89-3 | |
| Record name | [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-methoxy-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid: Properties, Synthesis, and Applications
(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is a versatile organoboron compound with significant applications in organic synthesis, particularly as a key building block in the formation of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its unique electronic properties, stemming from the presence of both an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group, make it a valuable reagent for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.
Chemical Structure and Properties
This compound is a white to off-white solid. Its chemical structure consists of a phenyl ring substituted with a boronic acid group at position 1, a methoxy group at position 2, and a trifluoromethyl group at position 4.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 312936-89-3 |
| Molecular Formula | C₈H₈BF₃O₃ |
| Molecular Weight | 220.0 g/mol |
| Boiling Point | 309.9 °C at 760 mmHg |
| Appearance | Solid |
| Storage Temperature | Room Temperature |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydroxyl protons of the boronic acid group. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other and potentially with the fluorine atoms of the trifluoromethyl group. The methoxy protons will appear as a singlet, typically in the range of 3.8-4.0 ppm. The boronic acid protons are often broad and may exchange with deuterium in deuterated solvents.
¹³C NMR: The carbon NMR spectrum will show signals for each of the unique carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts influenced by the attached functional groups.
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (typically a broad band around 3300 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and strong C-F stretching bands associated with the trifluoromethyl group.
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups such as the methoxy and trifluoromethyl moieties.
Synthesis
The synthesis of this compound can be achieved through several established methods for the preparation of arylboronic acids. A common approach involves the reaction of an appropriate aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.
Experimental Protocol: Synthesis of this compound (General Procedure)
This protocol is a general representation and may require optimization for specific laboratory conditions.
Materials:
-
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with 1-bromo-2-methoxy-4-(trifluoromethyl)benzene dissolved in anhydrous THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (in hexanes) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for an additional 1 hour to ensure complete formation of the aryllithium species.
-
Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of aqueous HCl.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
References
An In-depth Technical Guide to (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid (CAS: 312936-89-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group on the phenyl ring, imparts distinct reactivity and properties that are highly valuable in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical reactions. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 312936-89-3 | [1] |
| Molecular Formula | C₈H₈BF₃O₃ | [1] |
| Molecular Weight | 220.0 g/mol | [1] |
| Boiling Point | 309.9 °C at 760 mmHg | |
| Melting Point | Not available | |
| Appearance | Solid | |
| Purity | Typically >95% | [2] |
Note on Isomeric Confusion: It is crucial to distinguish this compound from its isomer, 4-Methoxy-2-(trifluoromethyl)phenyl)boronic acid (CAS: 313546-16-6), which has a reported melting point of 168-172 °C. The absence of a reported melting point for the title compound in many databases highlights the importance of careful characterization.
Synthesis
Caption: General synthetic workflow for this compound.
General Experimental Protocol for Synthesis
The following is a generalized experimental protocol based on standard methods for the synthesis of arylboronic acids.
Materials:
-
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene
-
Magnesium turnings or n-Butyllithium solution
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (aqueous solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Formation of the Organometallic Reagent:
-
Grignard Reagent: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1-bromo-2-methoxy-4-(trifluoromethyl)benzene in anhydrous diethyl ether or THF dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is typically stirred until the magnesium is consumed.
-
Organolithium Reagent: To a flame-dried flask under an inert atmosphere, add a solution of 1-bromo-2-methoxy-4-(trifluoromethyl)benzene in anhydrous diethyl ether or THF. Cool the solution to a low temperature (typically -78 °C) and add a solution of n-butyllithium dropwise. The reaction mixture is stirred at this temperature for a specified period.
-
-
Borylation:
-
The solution of the organometallic reagent is cooled to a low temperature (e.g., -78 °C).
-
Triisopropyl borate is added dropwise to the cooled solution, maintaining the low temperature.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
-
Hydrolysis and Workup:
-
The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid.
-
The mixture is stirred vigorously until two clear layers are formed.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
-
Reactivity and Applications in Suzuki-Miyaura Coupling
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The presence of the trifluoromethyl group significantly influences the electronic properties of the phenyl ring, making this boronic acid an attractive coupling partner in many synthetic schemes.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using this compound.
Materials:
-
This compound
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add this compound, the aryl/vinyl halide/triflate, the palladium catalyst, a ligand (if required), and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
Degassed solvent(s) are added via syringe.
-
-
Reaction Execution:
-
The reaction mixture is heated to the desired temperature (typically between 80-120 °C) with stirring.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Workup and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Water and an organic solvent (e.g., ethyl acetate) are added, and the layers are separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
-
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 2-methoxy-4-(trifluoromethyl)phenyl moiety into molecules is of significant interest in drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The methoxy group can participate in hydrogen bonding and modulate the electronic properties of the molecule. This boronic acid serves as a key intermediate for the synthesis of a variety of biologically active compounds.
Spectroscopic Data
While a publicly available, verified ¹H NMR spectrum for this compound is not readily found in the searched resources, a predicted spectrum would exhibit characteristic signals for the methoxy protons, the aromatic protons, and the boronic acid protons. The aromatic region would show a distinct splitting pattern due to the substitution on the phenyl ring. The protons of the boronic acid group are often broad and may exchange with deuterium in deuterated solvents. Researchers are advised to acquire and interpret their own analytical data for confirmation of structure and purity.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its unique electronic and steric properties make it an important tool for researchers in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in its effective utilization in the laboratory.
References
Molecular weight of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid, a key building block in modern organic synthesis. It covers its chemical properties, applications in synthetic chemistry—particularly in Suzuki-Miyaura cross-coupling reactions—and its relevance in the development of novel pharmaceuticals and advanced materials.
Core Compound Data
This compound is an organoboron compound valued for its unique combination of a methoxy group, a trifluoromethyl group, and a reactive boronic acid moiety. This structure makes it a versatile reagent in carbon-carbon bond formation. The trifluoromethyl group, in particular, can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules in drug discovery.
| Property | Data | Reference |
| Molecular Formula | C₈H₈BF₃O₃ | [1] |
| Molecular Weight | 220.0 g/mol | [1] |
| CAS Number | 312936-89-3 | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 172 °C | [3] |
| Boiling Point | 309.9±52.0 °C (Predicted) | [2] |
| Storage Conditions | Store at 2 - 8 °C under inert gas | [2][3] |
Applications in Synthesis and Drug Discovery
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a fundamental tool for constructing biaryl and substituted aromatic compounds, which are common scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[4]
The unique electronic properties imparted by the trifluoromethyl and methoxy substituents make this reagent valuable for creating:
-
Novel Drug Candidates: Boronic acids are crucial in medicinal chemistry for synthesizing complex molecules to target specific biological pathways.[3][5] The trifluoromethyl group is known to improve the efficacy and persistence of active pharmaceutical ingredients.
-
Advanced Materials: It serves as a precursor for specialized polymers, liquid crystals, and organic electronic materials where specific electronic properties are required.[3][6]
-
Agrochemicals: The trifluoromethyl moiety can enhance the potency and stability of pesticides and herbicides.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide (Ar-X).
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (Ar-X, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/EtOH/H₂O mixture, Dioxane, DMF)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask or pressure vessel) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir overnight.[7][8]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] The three key steps are oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. scbt.com [scbt.com]
- 2. 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID | 312936-89-3 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]
- 6. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. m.youtube.com [m.youtube.com]
Unraveling the Electronic Influence of Methoxy and Trifluoromethyl Groups in Arylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the profound electronic effects of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups on the properties and reactivity of arylboronic acids. A comprehensive understanding of these effects is paramount for the rational design of novel therapeutics, catalysts, and functional materials. This document provides a detailed analysis of key physicochemical parameters, experimental protocols for their determination, and the implications for widely-used chemical transformations.
Introduction: A Tale of Two Substituents
The electronic nature of a substituent on an aromatic ring dictates the electron density distribution within the molecule, thereby influencing its acidity, nucleophilicity, and overall reactivity. The methoxy group, a classical electron-donating group, and the trifluoromethyl group, a potent electron-withdrawing group, represent two extremes of the electronic effect spectrum. Their incorporation into the arylboronic acid scaffold significantly modulates the properties of the boronic acid moiety, which is a cornerstone of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
The methoxy group exerts a dual electronic influence: a -I (inductive) effect due to the electronegativity of the oxygen atom, which withdraws electron density through the sigma bond, and a strong +R (resonance) effect, where the lone pairs on the oxygen atom donate electron density to the aromatic pi-system. In contrast, the trifluoromethyl group is characterized by a very strong -I effect, owing to the high electronegativity of the three fluorine atoms, and a weak -R effect (hyperconjugation), both of which withdraw electron density from the aromatic ring.
Quantifying Electronic Effects: Hammett, Swain-Lupton, and pKa Values
The electronic influence of the methoxy and trifluoromethyl groups can be quantitatively assessed using various parameters, including Hammett constants (σ), Swain-Lupton parameters (F and R), and pKa values of the corresponding arylboronic acids.
Hammett and Swain-Lupton Parameters
Hammett constants (σ) provide a measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The sign and magnitude of σ indicate the electron-donating or -withdrawing nature of the substituent. Swain-Lupton parameters dissect these effects into field/inductive (F) and resonance (R) components.
| Substituent | Position | Hammett Constant (σ) | Swain-Lupton Field (F) | Swain-Lupton Resonance (R) |
| -OCH₃ | meta | 0.12 | 0.54 | -1.68 |
| para | -0.27 | 0.54 | -1.68 | |
| -CF₃ | meta | 0.43 | 0.64 | 0.76 |
| para | 0.54 | 0.64 | 0.76 |
Data compiled from various sources.
Acidity of Substituted Arylboronic Acids (pKa)
The Lewis acidity of the boronic acid moiety is directly influenced by the electronic effects of the substituents on the aryl ring. Electron-withdrawing groups increase the acidity (lower pKa), while electron-donating groups decrease the acidity (higher pKa).
| Substituent | Position | pKa |
| Phenylboronic Acid | - | 8.80 |
| -OCH₃ | ortho | 9.31 |
| meta | 8.46 | |
| para | 9.25 | |
| -CF₃ | ortho | 9.45 |
| meta | 7.88 | |
| para | 7.82 |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).
Spectroscopic Characterization: NMR Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. The chemical shifts of ¹¹B, ¹³C, and ¹⁹F are particularly sensitive to the electronic effects of the methoxy and trifluoromethyl substituents.
| Compound | ¹¹B Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| Phenylboronic acid | 29.8 | - |
| 4-Methoxyphenylboronic acid | 29.5 | - |
| 4-(Trifluoromethyl)phenylboronic acid | 30.3 | -63.3 |
Note: Chemical shifts are relative to standard references and can vary with solvent and concentration.
Generally, electron-donating groups lead to a slight upfield shift (lower ppm) in the ¹¹B NMR spectrum, reflecting increased electron density at the boron center. Conversely, electron-withdrawing groups cause a downfield shift (higher ppm). The ¹⁹F NMR chemical shift of the -CF₃ group is also sensitive to the electronic environment of the aromatic ring.
Reactivity in Suzuki-Miyaura Cross-Coupling
The electronic nature of the substituent on the arylboronic acid plays a critical role in the kinetics of the Suzuki-Miyaura reaction. The transmetalation step, which is often rate-determining, involves the transfer of the aryl group from the boron atom to the palladium center.
Electron-donating groups, such as methoxy, generally accelerate the transmetalation step by increasing the nucleophilicity of the aryl group attached to the boron. In contrast, electron-withdrawing groups like trifluoromethyl can decrease the rate of transmetalation due to the reduced nucleophilicity of the aryl moiety. However, the overall reaction rate is a complex interplay of multiple factors, including the nature of the palladium catalyst, the base, the solvent, and the coupling partner.
Visualizing Electronic Effects and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Figure 1: Inductive vs. Resonance Effects - A diagram illustrating the opposing electronic effects of the methoxy group and the synergistic electron-withdrawing effects of the trifluoromethyl group.
Figure 2: Workflow for pKa Determination - A simplified workflow for determining the pKa of arylboronic acids using common titration methods.
Figure 3: Simplified Suzuki-Miyaura Catalytic Cycle - A diagram outlining the key steps of the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the arylboronic acid in the transmetalation step.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of the properties of arylboronic acids.
Determination of pKa by Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a standardized solution of the arylboronic acid (e.g., 0.01 M) in a suitable solvent system (e.g., water-methanol mixture to ensure solubility).
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) in deionized, decarbonated water.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the arylboronic acid solution in a thermostated beaker equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized base solution in small, precise increments using a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of base added.
-
The pKa can be determined from the half-equivalence point of the titration curve.
-
For more accurate results, a Gran plot or non-linear regression analysis of the titration data can be employed.
-
Determination of pKa by UV-Vis Spectrophotometric Titration
-
Preparation of Solutions:
-
Prepare a stock solution of the arylboronic acid in a suitable solvent.
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
-
Measurement Procedure:
-
For each buffer solution, prepare a sample containing a constant concentration of the arylboronic acid.
-
Record the UV-Vis spectrum of each sample over a relevant wavelength range.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance of the acidic and basic forms of the arylboronic acid differs significantly.
-
Plot the absorbance at this wavelength as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the pKa.
-
NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve a few milligrams of the arylboronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate additives for solubility).
-
Add a small amount of an internal standard (e.g., TMS for ¹H and ¹³C, BF₃·OEt₂ for ¹¹B, or CFCl₃ for ¹⁹F) if quantitative analysis or precise chemical shift referencing is required.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Optimize acquisition parameters (e.g., pulse width, relaxation delay, number of scans) for each nucleus to obtain spectra with good signal-to-noise ratios.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Integrate the signals and determine the chemical shifts relative to the reference standard.
-
Monitoring Suzuki-Miyaura Reaction Kinetics
-
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, palladium catalyst, ligand, and base in a suitable solvent.
-
Add an internal standard for quantitative analysis (e.g., a compound that is stable under the reaction conditions and does not interfere with the analysis).
-
Initiate the reaction by adding the arylboronic acid.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by cooling and adding a suitable quenching agent).
-
Analyze the composition of the aliquot using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the starting materials and the product.
-
-
Data Analysis:
-
Plot the concentration of the product as a function of time.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
By varying the concentrations of the reactants, the order of the reaction with respect to each component can be determined.
-
Conclusion
The electronic effects of methoxy and trifluoromethyl groups profoundly influence the physicochemical properties and reactivity of arylboronic acids. The electron-donating nature of the methoxy group and the electron-withdrawing character of the trifluoromethyl group, as quantified by Hammett parameters and reflected in their pKa values and NMR spectra, have significant implications for their application in organic synthesis. A thorough understanding of these principles, coupled with robust experimental methodologies, is crucial for the rational design and successful implementation of arylboronic acids in drug discovery and materials science. This guide provides a foundational framework for researchers to explore and harness the rich chemistry of these versatile building blocks.
Stability and storage conditions for (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid
An In-Depth Technical Guide to the Stability and Storage of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid
For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a versatile reagent in organic synthesis.
Chemical Stability Profile
This compound is generally considered to be chemically stable under standard ambient conditions at room temperature.[1][2][3] However, like other arylboronic acids, it is susceptible to specific degradation pathways that can be influenced by environmental factors.
Key stability considerations include:
-
Moisture Sensitivity : The compound is sensitive to moisture.[1] Exposure to water can facilitate degradation.
-
Dehydration : Phenylboronic acids can undergo intermolecular dehydration, particularly when heated or during prolonged storage, to form the corresponding cyclic trimeric anhydrides, known as boroxines.[4]
-
Deboronation : A common degradation pathway for arylboronic acids is protodeboronation, which involves the cleavage of the carbon-boron bond and replacement of the boronic acid group with a hydrogen atom.[5][6] This process can be accelerated in the presence of water or certain metals like palladium.[5][6]
-
Oxidation : The boronic acid group can be susceptible to oxidation. Studies on other boronic acid derivatives have shown that oxidative cleavage can occur, converting the boronic acid into an alcohol.[7] Contact with strong oxidizing agents should be avoided.[8]
Quantitative Data Summary
The following table summarizes the key storage and stability parameters for this compound based on available data sheets and chemical literature.
| Parameter | Value / Condition | Source(s) |
| Recommended Storage Temp. | 2 - 8 °C (Refrigerated) | [1][9] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | [1][10] |
| Container | Tightly closed container | [1][2][8][11] |
| Environment | Dry, well-ventilated place | [1][2][11] |
| Chemical Stability | Stable under standard ambient conditions (room temperature) | [1][2][3] |
| Sensitivities | Moisture sensitive | [1] |
| Incompatible Materials | Strong bases, Strong oxidizing agents | [8] |
Potential Degradation Pathways
Arylboronic acids are subject to several degradation mechanisms. The primary pathways involve dehydration to boroxines and protodeboronation.
Caption: General degradation pathways for arylboronic acids.
Experimental Protocols
While specific stability-indicating assays for this compound are not widely published, a general approach can be formulated based on standard analytical chemistry practices for assessing the stability of chemical compounds.
General Protocol for Assessing Chemical Stability
This protocol outlines a typical workflow for a forced degradation study to identify potential degradation products and pathways.
-
Reference Standard Preparation : A well-characterized, pure sample of this compound is designated as the reference standard. A solution is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Forced Degradation Conditions : The compound is exposed to a variety of stress conditions to induce degradation. These typically include:
-
Hydrolytic Stress : Samples are stored in aqueous solutions at acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) pH.
-
Oxidative Stress : Samples are treated with an oxidizing agent, such as 3% hydrogen peroxide.
-
Thermal Stress : Solid samples are stored at elevated temperatures (e.g., 60-80°C).
-
Photolytic Stress : Samples (both solid and in solution) are exposed to UV and visible light.
-
-
Time Point Sampling : Samples are collected from each stress condition at various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Analysis : All samples, including a control (unstressed) sample, are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Method : A reverse-phase C18 column is often suitable. The mobile phase could consist of a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA).
-
Detection : The disappearance of the main peak (parent compound) and the appearance of new peaks (degradation products) are monitored.
-
-
Peak Purity and Identification : The purity of the parent peak is assessed using a photodiode array (PDA) detector. For significant degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine their molecular weights and aid in structural elucidation.
-
Data Analysis : The percentage of degradation is calculated by comparing the peak area of the parent compound in stressed samples to that in the control sample.
Caption: Workflow for a forced degradation study.
Conclusion for Drug Development Professionals
For professionals in drug discovery and development, this compound is a valuable building block, frequently used in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules.[9] Given that arylboronic acids are sometimes considered potential genotoxic impurities, understanding their stability is crucial for controlling their levels in active pharmaceutical ingredients (APIs).[5][6] Proper storage—refrigerated, dry, and under an inert atmosphere—is essential to prevent degradation to boroxines or through deboronation. Adherence to these conditions ensures the reagent's purity and reactivity, which is critical for the synthesis of target APIs and for minimizing process-related impurities. Routine quality control of starting materials using techniques like HPLC is recommended to confirm integrity prior to use in synthesis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID | 312936-89-3 [amp.chemicalbook.com]
- 11. aksci.com [aksci.com]
An In-depth Technical Guide on the Solubility of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid
This compound, with the CAS Number 312936-89-3, is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its molecular structure, featuring a methoxy and a trifluoromethyl group on the phenyl ring, imparts unique electronic properties and influences its reactivity and physical characteristics, including solubility.[2] Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development in medicinal chemistry and materials science.
Expected Solubility Profile
The solubility of boronic acids is influenced by factors such as the polarity of the solvent and the nature and position of substituents on the phenyl ring.[3] For this compound, the presence of a polar methoxy group and a lipophilic trifluoromethyl group suggests a nuanced solubility profile.
Based on general principles observed for other substituted phenylboronic acids, the following qualitative solubility trends can be anticipated:
-
High Solubility: In polar aprotic solvents like acetone and 3-pentanone, and in ethers like dipropyl ether, phenylboronic acids tend to exhibit high solubility.[4][5]
-
Moderate Solubility: In solvents of intermediate polarity, such as chloroform, moderate solubility is expected.[4][5]
-
Low Solubility: In non-polar hydrocarbon solvents like methylcyclohexane, the solubility is likely to be very low.[4][5][6]
It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate solubility behavior.[6]
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following protocols are widely accepted for determining the solubility of active pharmaceutical ingredients (APIs) and other organic compounds.
The shake-flask method is a common and reliable technique for determining equilibrium solubility.[7]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. Preliminary tests are recommended to estimate the required amount of the compound to ensure a saturated solution with undissolved solids.[7][8]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital agitator until equilibrium is reached. The time required for equilibration should be determined experimentally.[7][9]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.[9] Separate the saturated solution from the solid phase by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][10]
-
Replicates: Perform the measurements in triplicate or more to ensure accuracy and determine the variability.[7]
The dynamic method involves observing the dissolution of a solid in a liquid upon controlled heating.[3]
Protocol:
-
Sample Preparation: Accurately weigh the boronic acid and the chosen solvent into a jacketed glass vessel to create a biphasic sample of known composition.[3]
-
Heating and Stirring: Heat the sample at a slow, constant rate (e.g., 0.1 K/min) while stirring vigorously to maintain homogeneity.[3]
-
Turbidity Monitoring: Continuously monitor the turbidity of the sample. The temperature at which the last solid particles dissolve, resulting in a clear solution, is the equilibrium solubility temperature for that composition.[3][6] This can be determined visually or instrumentally by measuring the intensity of a light beam passing through the solution.[3][4][5]
-
Data Collection: Repeat the procedure for various compositions to construct a solubility curve (mole fraction vs. temperature).[3]
Data Presentation
While specific data for this compound is not available, the experimentally determined solubility data should be presented in a clear and structured format for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Polarity | Solubility (g/L) | Molar Solubility (mol/L) |
| Acetone | Polar Aprotic | Data to be determined | Data to be determined |
| Chloroform | Weakly Polar | Data to be determined | Data to be determined |
| Methanol | Polar Protic | Data to be determined | Data to be determined |
| Toluene | Non-polar | Data to be determined | Data to be determined |
| Heptane | Non-polar | Data to be determined | Data to be determined |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the equilibrium shake-flask method for determining solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not currently published, this guide provides a framework for its experimental determination. By following the detailed protocols for the equilibrium shake-flask or dynamic methods, researchers can generate reliable data essential for the effective use of this important synthetic building block. The anticipated solubility trends, based on the behavior of similar boronic acids, suggest higher solubility in polar aprotic and ether solvents and lower solubility in non-polar hydrocarbon solvents. This information is crucial for scientists and professionals in drug development and chemical research to optimize their experimental and manufacturing processes.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. who.int [who.int]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
The Strategic Application of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic Acid in the Synthesis of Novel Nav1.7 Inhibitors for Pain Management
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction
(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of complex heterocyclic compounds for drug discovery. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group, imparts desirable physicochemical and reactivity properties. This guide explores the application of this versatile reagent, focusing on its use in the synthesis of potent and selective inhibitors of the voltage-gated sodium channel Nav1.7, a key target for the development of novel analgesics.
Core Application: Suzuki-Miyaura Cross-Coupling in the Synthesis of Nav1.7 Inhibitors
The primary application of this compound in medicinal chemistry is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct complex molecular scaffolds.
A notable example of its application is in the synthesis of bicyclic sulfonamides as potent Nav1.7 inhibitors, as detailed in patent literature from Vertex Pharmaceuticals (WO2014201173A1). These compounds are being investigated for the treatment of pain. The (2-methoxy-4-(trifluoromethyl)phenyl) moiety is a critical pharmacophoric element, contributing to the overall activity and selectivity of the final inhibitor.
Experimental Protocol: Synthesis of a Bicyclic Sulfonamide Nav1.7 Inhibitor
The following protocol is adapted from the general procedures described in patent WO2014201173A1 for the synthesis of Nav1.7 inhibitors.
Reaction Scheme:
Materials:
-
Aryl halide or triflate precursor (e.g., a bicyclic sulfonamide core)
-
This compound
-
Palladium catalyst (e.g., Pd(AmPhos)₂Cl₂, Pd(dppf)Cl₂, or Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add the aryl halide/triflate precursor (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).
-
Seal the vial and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Characterization:
The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
While the patent literature confirms the successful use of this compound in the synthesis of Nav1.7 inhibitors, specific reaction yields and IC₅₀ values for the resulting compounds are not always explicitly detailed for each example. However, based on the data provided for analogous compounds within the same patent series, it can be inferred that this building block contributes to the synthesis of highly potent Nav1.7 inhibitors.
Table 1: Representative Biological Data for Analogous Nav1.7 Inhibitors
| Compound Class | Target | Representative IC₅₀ (nM) |
| Bicyclic Sulfonamides | Nav1.7 | < 100 |
Note: The IC₅₀ value is representative of the general potency of the class of compounds and not specific to a product synthesized using this compound.
Signaling Pathway and Mechanism of Action
Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical for the initiation and propagation of action potentials in nociceptive (pain-sensing) neurons.[1] Gain-of-function mutations in the gene encoding Nav1.7 (SCN9A) lead to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain, highlighting Nav1.7 as a key therapeutic target for analgesia.[2]
Nav1.7 channels are predominantly expressed in the peripheral nervous system, in the dorsal root ganglia (DRG) and sympathetic ganglion neurons.[2] Upon stimulation by a noxious stimulus, Nav1.7 channels open, leading to an influx of sodium ions and depolarization of the neuronal membrane. This depolarization, if it reaches the threshold, triggers an action potential that travels along the axon to the spinal cord and then to the brain, where it is perceived as pain.
Inhibitors that selectively block the Nav1.7 channel can prevent this initial depolarization, thereby blocking the transmission of pain signals at their source. The bicyclic sulfonamide inhibitors synthesized using this compound are designed to bind to the Nav1.7 channel and prevent its opening, thus exerting an analgesic effect.
Diagram: The Role of Nav1.7 in Pain Signaling
Caption: Role of Nav1.7 in pain signal transmission and its inhibition.
Conclusion
This compound is a key reagent for the synthesis of advanced drug candidates, particularly in the development of selective Nav1.7 inhibitors for the treatment of pain. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex, biologically active molecules. The continued application of this and structurally related boronic acids is expected to play a significant role in the advancement of medicinal chemistry and the discovery of new therapeutics.
References
An In-depth Technical Guide to the Safe Handling of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid (CAS No. 312936-89-3), a reagent frequently utilized in organic synthesis and medicinal chemistry. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Section 1: Compound Identification and Properties
This compound is a white to off-white solid organic compound.[1] Its utility in research, particularly as a reagent in cross-coupling reactions, necessitates a thorough understanding of its characteristics.
| Property | Data | Reference |
| Molecular Formula | C₈H₈BF₃O₃ | [2] |
| Molecular Weight | 220.0 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 309.9±52.0 °C (Predicted) | [1] |
| Density | 1.36 g/cm³ (Predicted) | [1] |
| pKa | 7.84±0.58 (Predicted) | [1] |
| Storage Temperature | 2-8°C under inert gas | [1] |
Section 2: Hazard Identification and GHS Classification
The hazard classification for this compound can vary between suppliers. While some sources indicate no available data or no known hazards, other chemically related boronic acids present defined risks.[3][4] For due diligence, it is prudent to handle the compound with the precautions suitable for an irritant. Analogous compounds are classified as causing skin and eye irritation and may cause respiratory irritation.[5][6]
Potential GHS Hazard Statements (based on similar compounds):
Section 3: Safe Handling and Storage Protocols
Proper handling and storage are paramount to minimize exposure and maintain the chemical's stability.
3.1 Engineering Controls and Personal Protective Equipment (PPE)
A risk assessment should precede any handling of this chemical. The following engineering controls and PPE are mandatory.
| Control/PPE | Specification |
| Ventilation | Work in a well-ventilated area. Use of a chemical fume hood is required.[7][8] |
| Eye Protection | Chemical safety goggles or a face shield approved under NIOSH (US) or EN 166 (EU) standards.[7][9] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[5][10] |
| Skin/Body Protection | Lab coat and appropriate protective clothing.[11][12] |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] |
3.2 Handling Procedures
-
Do not eat, drink, or smoke in the work area.[11]
-
Take measures to prevent the buildup of electrostatic charge.[3]
3.3 Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]
-
Store under an inert atmosphere (e.g., Nitrogen or Argon) as the compound may be moisture-sensitive.[1][5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]
Section 4: Emergency and First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[3][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3][6] If skin irritation occurs, get medical advice.[5][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.[3][5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][7] |
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS) for the compound.[3][9]
Section 5: Accidental Release and Disposal
5.1 Accidental Release Measures
-
Ensure adequate ventilation and evacuate personnel from the area.[4][9]
-
Wear appropriate personal protective equipment (see Section 3.1).[4]
-
Avoid generating dust.[5]
-
Carefully sweep up or vacuum the spilled material and place it into a suitable, closed container for disposal.[3][11]
-
Prevent the product from entering drains or the environment.[3][11]
5.2 Disposal Considerations
-
Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.
-
Dispose of contents and container to an approved waste disposal plant.[5]
Section 6: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, hydrogen fluoride, and oxides of boron.[3][7]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][7]
Section 7: Experimental Workflow
The following diagram illustrates a generalized workflow for safely handling this compound in a laboratory setting.
References
- 1. 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID | 312936-89-3 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aaronchem.com [aaronchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. aksci.com [aksci.com]
- 12. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Methoxy-4-(trifluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical and materials science industries due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and palladium catalysts.
This application note provides a detailed protocol for the use of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling reactions. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring imparts unique electronic properties to this reagent, influencing its reactivity and making it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. As an example, this reagent has been utilized in the synthesis of bicyclic sulfonamide compounds as sodium channel inhibitors.[1]
Reaction Principle
The Suzuki-Miyaura coupling follows a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocol
The following protocol is a representative example of a Suzuki-Miyaura coupling reaction using this compound.
Materials:
-
Aryl halide (e.g., a substituted brominated compound)
-
This compound
-
Palladium catalyst (e.g., Pd(AmPhos)₂Cl₂)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Solvent system (e.g., 1,3-Dioxane and Water)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel (e.g., vial or round-bottom flask) with reflux condenser
-
Heating and stirring apparatus
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., 0.05 eq of Pd(AmPhos)₂Cl₂), and potassium phosphate (3.0 eq).
-
Add the solvent system, for instance, a 3:1 mixture of 1,3-dioxane and water.
-
Flush the reaction vessel with an inert gas (e.g., Argon) for several minutes to remove oxygen.
-
Fit the vessel with a reflux condenser.
-
Place the reaction vessel in a preheated heating bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). For the example cited, the reaction was heated for 45 minutes.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with standard aqueous workup and extraction with an appropriate organic solvent.
-
Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.
Data Presentation
The following table summarizes the reaction conditions from the example protocol.
| Parameter | Condition |
| Aryl Halide | Substituted Aryl Bromide (1.0 eq) |
| Boronic Acid | This compound (1.2 eq) |
| Catalyst | Pd(AmPhos)₂Cl₂ (0.05 eq) |
| Base | Potassium Phosphate (K₃PO₄) (3.0 eq) |
| Solvent | 1,3-Dioxane / Water (3:1) |
| Temperature | 100 °C |
| Reaction Time | 45 minutes |
Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Conclusion
The Suzuki-Miyaura coupling using this compound provides an efficient method for the synthesis of complex biaryl compounds. The protocol outlined in this application note offers a reliable starting point for researchers in organic synthesis and drug discovery. The specific electronic nature of this boronic acid makes it a particularly interesting building block for creating molecules with potential biological activity. As with any chemical reaction, optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the highest yields for specific substrates.
References
Application Notes & Protocols: Strategic Use of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Nuances of Substituted Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science sectors for the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and advanced materials.[4]
This guide focuses on a uniquely substituted building block: (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid . The presence of both an electron-donating methoxy group (ortho to the boronic acid) and a potent electron-withdrawing trifluoromethyl group (para to the boronic acid) on the same aromatic ring presents both opportunities and challenges in cross-coupling chemistry. Understanding the interplay of these electronic effects is critical for developing robust and high-yielding synthetic protocols.
The methoxy group can influence the reaction through steric hindrance and by modulating the electronic properties of the boronic acid, while the trifluoromethyl group significantly impacts the reactivity of the aryl system due to its strong electron-withdrawing nature.[5][6] This guide will provide a detailed exploration of how to harness the reactivity of this specific boronic acid in Suzuki-Miyaura coupling reactions, offering both mechanistic insights and field-proven protocols.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A successful Suzuki-Miyaura coupling hinges on the seamless progression through a catalytic cycle involving a palladium catalyst.[3][7][8] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (or pseudohalide), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3][7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Experimental Protocols: Coupling with this compound
The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides.
Protocol 1: General Coupling with Aryl Bromides
This protocol is optimized for coupling with electron-rich, electron-neutral, and moderately electron-deficient aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more electron-rich phosphine ligand like SPhos
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Toluene and Water (or Dioxane and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 eq), the aryl bromide (1.0 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).
-
Solvent and Base Addition: Add the chosen base (2.0-3.0 eq). Then, add the solvent system (e.g., a 4:1 mixture of Toluene:Water) to the flask.[10]
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Coupling with Challenging Aryl Chlorides
Aryl chlorides are often less reactive than their bromide or iodide counterparts.[7] This protocol employs a more active catalyst system to facilitate the coupling.
Key Modifications from Protocol 1:
-
Catalyst System: Use a more active palladium precatalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a palladacycle catalyst.[7] Bulky, electron-rich phosphine ligands like SPhos or XPhos are often necessary.[11]
-
Base: A stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.[2]
-
Temperature: Higher reaction temperatures (100-120 °C) may be necessary.
Causality Behind Experimental Choices
| Component | Choice & Rationale |
| Palladium Catalyst | Pd(OAc)₂ is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. For less reactive aryl halides, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or more robust precatalysts like Pd(dppf)Cl₂ are used to ensure efficient initiation of the catalytic cycle.[7][12] |
| Ligand | The choice of phosphine ligand is crucial. Triphenylphosphine (PPh₃) is a standard choice, but for challenging couplings, bulky and electron-rich ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[11][12] |
| Base | The base activates the boronic acid for transmetalation.[9] The choice of base can significantly impact the reaction outcome. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The solubility of the base is also a factor, with aqueous solutions often facilitating the reaction.[2][13] |
| Solvent | A biphasic solvent system, such as toluene/water or dioxane/water, is often employed.[2] The aqueous phase helps to dissolve the inorganic base, while the organic phase solubilizes the reactants and catalyst. |
| Temperature | The reaction is typically heated to accelerate the rate-limiting oxidative addition step. However, excessively high temperatures can lead to decomposition of the catalyst or reactants. |
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are representative and may vary based on the specific substrate and reaction scale.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85-95 |
| 4-Chlorotoluene | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | Dioxane/H₂O | 110 | 18 | 70-80 |
| 3-Bromopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.5) | DMF/H₂O | 100 | 10 | 80-90 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 8 | 90-98 |
Troubleshooting and Key Considerations
-
Protodeboronation: Boronic acids, particularly those with electron-withdrawing groups, can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen).[14] Using milder bases, lower reaction temperatures, and shorter reaction times can help to minimize this side reaction. The use of boronic esters, such as pinacol esters, can also enhance stability.[1]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules (homocoupling) can sometimes be observed. This is often minimized by using a slight excess of the boronic acid and ensuring efficient stirring.
-
Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature. Ensure that the reaction mixture was properly degassed, as oxygen can deactivate the palladium catalyst.
-
Purification Challenges: The polarity of the desired biaryl product will depend on the coupling partner. A range of solvent systems for column chromatography (e.g., hexanes/ethyl acetate) should be screened to achieve optimal separation.
Conclusion
This compound is a valuable building block for the synthesis of complex biaryl compounds. By understanding the fundamentals of the Suzuki-Miyaura reaction and carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively utilize this reagent to construct novel molecular architectures for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for achieving successful and reproducible outcomes in the laboratory.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Nolan, S. P., & Organ, M. G. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2216-2225. [Link]
-
Singleton, D. A., & Biscoe, M. R. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Li, J. H., & Wang, D. P. (2013). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
ResearchGate. (2019). Synthesis of trifluoromethylated biaryl compounds. Reaction conditions:.... [Link]
-
ResearchGate. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
ResearchGate. (2017). Two alternative routes towards the synthesis of biaryls 3a–c.. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1562-1681. [Link]
-
Wimmer, E., et al. (2016). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 81(15), 6359-6367. [Link]
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Buchwald, S. L., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(21), 6686-6687. [Link]
Sources
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Topic: Recommended Palladium Catalysts for Suzuki-Miyaura Coupling with (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid
An Application Guide for Researchers
Abstract
This guide provides a detailed technical overview and actionable protocols for the successful Suzuki-Miyaura cross-coupling of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid. This particular substrate presents a dual challenge: the steric hindrance from the ortho-methoxy group and the electronic deactivation from the para-trifluoromethyl group. Overcoming these obstacles requires a carefully selected catalyst system. We will explore the rationale behind choosing modern palladium catalysts, focusing on the critical role of bulky, electron-rich phosphine ligands, and provide two robust, field-proven protocols for researchers in synthetic chemistry and drug development.
The Challenge: Coupling an Electron-Deficient and Sterically Hindered Substrate
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation. However, its efficiency is highly dependent on the electronic and steric nature of the coupling partners. The substrate, this compound, encapsulates two common challenges:
-
Electronic Deactivation: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group. This reduces the nucleophilicity of the boronic acid, which can slow the critical transmetalation step in the catalytic cycle.[1] In some cases, this deactivation can also increase the rate of undesired side reactions like protodeboronation, where the boronic acid is cleaved by the basic conditions before it can couple.[2][3]
-
Steric Hindrance: The methoxy (-OCH3) group at the ortho-position presents a significant steric barrier around the reaction center. This steric clash can hinder the final, product-forming reductive elimination step from the palladium(II) intermediate, often becoming the rate-limiting step of the entire cycle.[4][5]
Successfully coupling this substrate requires a catalyst system that can independently address both of these issues: accelerating oxidative addition and transmetalation while also facilitating the rapid reductive elimination of a sterically demanding product.
Rationale for Catalyst System Selection: The Power of Biaryl Monophosphine Ligands
Traditional palladium catalysts, such as Pd(PPh₃)₄, often fail with challenging substrates like the one .[6] The breakthrough in this area came with the development of bulky, electron-rich dialkylbiaryl monophosphine ligands, often referred to as Buchwald-type ligands.[7][8]
These ligands, such as SPhos , XPhos , and RuPhos , create a highly active, monoligated Pd(0) species in solution.[8] This "L-Pd(0)" complex is key to overcoming the hurdles:
-
Accelerated Oxidative Addition: The electron-rich nature of the phosphine ligand increases the electron density on the palladium center, promoting the initial oxidative addition of the aryl halide (or pseudohalide) to the catalyst.[9]
-
Facilitated Reductive Elimination: The significant steric bulk of these ligands creates a sterically crowded palladium(II) intermediate after transmetalation. This crowding is relieved by a rapid reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[9][10] This is particularly crucial for forming tetra-ortho-substituted biaryl systems.
Modern protocols often employ well-defined precatalysts , which are air- and moisture-stable Pd(II) complexes that efficiently generate the active L-Pd(0) species under the reaction conditions.[3][11] This approach improves reproducibility and simplifies reaction setup compared to generating the catalyst in situ from a Pd(0) or Pd(II) salt and a separate ligand.
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling, highlighting the key steps influenced by the choice of an advanced phosphine ligand.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Recommended Protocols and Catalyst Systems
We present two highly effective protocols. Protocol A utilizes an in situ catalyst generation approach, offering flexibility. Protocol B employs a modern, well-defined precatalyst for maximum reliability and ease of use.
Protocol A: In Situ Catalyst Generation with Pd(OAc)₂ and SPhos
This method is robust and uses common, relatively inexpensive components. SPhos is an excellent ligand for coupling substrates with ortho-substitution.[7][12]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
This compound
-
Aryl halide (Ar-X, e.g., aryl chloride or bromide)
-
Potassium phosphate (K₃PO₄)
-
Toluene and water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (0.02 mmol, 2 mol%) and the SPhos ligand (0.04 mmol, 4 mol%). Add them to the reaction vessel. The ligand-to-palladium ratio is typically 2:1.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. If using a Schlenk line, perform three vacuum/backfill cycles.
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol B: Using a G3 Palladacycle Precatalyst (XPhos Pd G3)
This protocol uses a highly active and user-friendly precatalyst. XPhos is particularly effective for coupling challenging aryl chlorides.[3][13] The G3 (third-generation) precatalyst rapidly forms the active L-Pd(0) species at room temperature, allowing for milder reaction conditions.[3]
Materials:
-
XPhos Pd G3 precatalyst
-
This compound
-
Aryl halide (Ar-X, particularly effective for aryl chlorides)
-
Potassium phosphate (K₃PO₄), aqueous solution
-
Tetrahydrofuran (THF), degassed
-
Reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel with a stir bar, add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.5 mmol, 1.5 equiv).
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Solvent and Base: Add degassed THF (2 mL) followed by a degassed 1 M aqueous solution of K₃PO₄ (4 mL).
-
Inert Atmosphere: Seal the vessel and place it under a positive pressure of inert gas.
-
Reaction: Stir the biphasic mixture vigorously at 40-60 °C. Milder conditions are often possible due to the high activity of the G3 precatalyst.[3] Reaction times are typically shorter, from 2 to 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Add ethyl acetate (20 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
Data and Protocol Summary
| Parameter | Protocol A: In Situ (SPhos) | Protocol B: Precatalyst (XPhos G3) | Rationale |
| Palladium Source | Pd(OAc)₂ | XPhos Pd G3 | G3 precatalyst offers higher reliability and activity.[3] |
| Ligand | SPhos | XPhos | Both are excellent, with XPhos often preferred for aryl chlorides.[7][13] |
| Pd Loading | 2 mol% | 2 mol% | Standard loading for challenging couplings. |
| Base | K₃PO₄ (solid) | 1 M K₃PO₄ (aq) | Aqueous base is effective and easy to handle.[3] |
| Solvent | Toluene / H₂O | THF / H₂O | THF is often suitable for milder temperature reactions. |
| Temperature | 100 - 110 °C | 40 - 60 °C | G3 precatalysts are active at lower temperatures.[3] |
| Typical Time | 12 - 24 h | 2 - 12 h | Higher catalyst activity leads to faster reactions. |
| Key Advantage | Cost-effective, flexible | High activity, reproducibility, milder conditions | Protocol B is generally the superior starting point. |
Experimental Workflow Visualization
Caption: General laboratory workflow for Suzuki-Miyaura coupling.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure reagents and solvents are properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. If using Protocol A, ensure the Pd(OAc)₂ and ligand are of high quality. Consider switching to a more robust precatalyst like in Protocol B.
-
-
Significant Protodeboronation:
-
Cause: The boronic acid is decomposing faster than it is coupling. This can be exacerbated by high temperatures and long reaction times.[2][3]
-
Solution: Use a more active catalyst system (like Protocol B) to allow for lower temperatures and shorter reaction times. Ensure the base is not excessively strong or the water content too high. Using a 1.5x excess of the boronic acid is standard practice to compensate for some decomposition.
-
-
Formation of Homocoupled Byproducts:
-
Cause: Side reactions of the boronic acid (Ar-B(OH)₂) or the aryl halide (Ar-X).
-
Solution: This again points to suboptimal catalyst activity. A more efficient catalyst will favor the desired cross-coupling pathway. Check the purity of the boronic acid reagent.
-
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Lamola, J. L., Moshapo, P. T., Holzapfel, C. W., & Maumela, M. C. (2024). Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. European Journal of Inorganic Chemistry. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT DSpace. [Link]
-
Ghaffari, B., et al. (2011). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry. [Link]
-
Zhu, L., et al. (2011). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. The Journal of Organic Chemistry. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Li, J., et al. (2022). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Larrosa, M., et al. (2020). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]
-
Ghaffari, B., et al. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]
-
Penflimm, G. S., et al. (2010). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry. [Link]
-
Han, X., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. [Link]
-
Al-Amin, M., et al. (2023). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. [Link]
-
Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Felpin, F.-X., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. [Link]
-
Mediavilla, M. J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. [Link]
-
Jag-tap, S. A., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – An Asian Journal. [Link]
-
Reddit user discussion. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Lebrasseur, N., et al. (2023). Hybrid Phosphine/Amino-Acid Ligands Built on Phenyl and Ferrocenyl Platforms: Application in the Suzuki Coupling of o-Dibromobenzene with Fluorophenylboronic Acid. Chemistry – A European Journal. [Link]
-
Vechorkin, O., et al. (2016). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]
-
Ye, L.-W., et al. (2008). Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids. Chemical Communications. [Link]
-
Ghaffari, B., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]
-
Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
Sources
- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
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- 12. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Optimal Base Selection for Suzuki Reactions with Electron-Deficient Boronic Acids: A Mechanistic and Practical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. However, when employing electron-deficient boronic acids, researchers often face challenges, primarily low yields and the prevalence of a significant side reaction: protodeboronation. This guide provides a detailed examination of the critical role of the base in the Suzuki-Miyaura catalytic cycle and offers a strategic framework for selecting the optimal base to maximize product yield while minimizing undesired side reactions with these challenging substrates.
The Decisive Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The efficacy of a Suzuki-Miyaura reaction is fundamentally dependent on a palladium-catalyzed cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The base is not a mere spectator; it is an essential activator in the transmetalation step, which is often rate-limiting. Its primary function is to enhance the nucleophilicity of the organoboron species to facilitate the transfer of the organic moiety to the palladium center.
Two primary mechanistic pathways are proposed for this activation:
-
The Boronate Pathway: The base reacts with the boronic acid to form a highly nucleophilic tetracoordinate "ate" complex (e.g., [ArB(OH)₃]⁻). This activated species then readily engages with the palladium(II) complex.
-
The Hydroxide Pathway: The base first reacts with the palladium(II)-halide complex (formed after oxidative addition) to generate a palladium(II)-hydroxide intermediate. This intermediate then reacts with the neutral boronic acid in the transmetalation step.
Regardless of the precise pathway, which can be influenced by the specific reactants and conditions, the base's intervention is indispensable for an efficient reaction.
The Protodeboronation Problem with Electron-Deficient Boronic Acids
The primary challenge with electron-deficient boronic acids stems from their reduced nucleophilicity. The electron-withdrawing groups (EWGs) on the aromatic ring make the carbon atom attached to boron less electron-rich, which consequently slows down the desired transmetalation step.
This sluggish desired reaction opens the door for a detrimental side reaction: protodeboronation . This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the boronic acid starting material and forming a simple arene byproduct, thereby reducing the overall yield of the coupled product.
Electron-deficient boronic acids are particularly susceptible to protodeboronation for two main reasons:
-
The C-B bond is polarized and more susceptible to cleavage.
-
The slower rate of the desired Suzuki coupling provides a larger kinetic window for this undesired reaction to occur.
The choice of base is critical here. While necessary for the main reaction, strongly basic conditions, especially in the presence of water, can significantly accelerate protodeboronation. This creates a delicate balancing act: the base must be strong enough to promote transmetalation but weak enough to avoid significant protodeboronation.
A Strategic Guide to Base Selection
The optimal base for coupling electron-deficient boronic acids is one that finds the "Goldilocks zone" of reactivity. The general principle is to use the mildest base that effectively promotes the reaction.
Comparative Analysis of Common Bases
The table below summarizes the characteristics of commonly used bases and their suitability for reactions with electron-deficient boronic acids.
| Base | Class | pKa (of Conjugate Acid) | Suitability for Electron-Deficient Boronic Acids | Rationale & Comments |
| NaOH, KOH | Strong Inorganic | ~15.7 | Low | These strong bases are highly effective at forming the boronate "ate" complex but aggressively promote protodeboronation, often leading to poor yields of the desired product. |
| Na₂CO₃, K₂CO₃ | Moderate Inorganic | ~10.3 | Moderate | Often a good starting point. K₂CO₃ is a widely used, cost-effective base. However, for particularly sensitive or sluggish substrates, it may not be optimal, and protodeboronation can still be an issue. |
| Cs₂CO₃ | Moderate Inorganic | ~10.3 | Good | The cesium cation can have beneficial effects on reaction rates, possibly due to its solubility and coordination properties. It is often more effective than its potassium or sodium counterparts for challenging couplings. |
| K₃PO₄ | Moderate Inorganic | ~12.3 | Excellent | Frequently the base of choice for difficult Suzuki couplings, including those with electron-deficient partners. It provides a good balance of basicity to promote the reaction while being less harsh than hydroxides, thus minimizing protodeboronation. |
| KF, CsF | Fluoride Source | ~3.2 (for HF) | Excellent | Fluoride bases operate via a distinct mechanism, activating the boronic acid without creating a strongly basic environment. They are an excellent choice for substrates with base-sensitive functional groups and can be highly effective at suppressing protodeboronation. |
| Organic Amines (e.g., Et₃N) | Organic | ~10.7 | Very Low | Generally too weak to effectively promote the transmetalation step in most Suzuki reactions and are not recommended as the primary base. |
pKa values are approximate and can vary with conditions.
Experimental Protocol: Coupling of 4-Bromoanisole with 4-Formylphenylboronic Acid
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an electron-deficient boronic acid.
Reagents & Equipment:
-
4-Bromoanisole (Electrophile)
-
4-Formylphenylboronic Acid (Nucleophile, Electron-Deficient)
-
Potassium Phosphate (K₃PO₄, Base)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
1,4-Dioxane (Solvent)
-
Deionized Water (Co-solvent)
-
Schlenk flask or reaction vial with stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 4-formylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High level of protodeboronation byproduct | Base is too strong: The chosen base is promoting protonolysis faster than transmetalation. Temperature too high: Higher temperatures can accelerate the undesired side reaction. | Switch to a weaker base: If using K₃PO₄, switch to KF or K₂CO₃. Lower the reaction temperature: Try running the reaction at a lower temperature for a longer period. |
| Low yield/Low conversion | Base is too weak: The base is not sufficiently activating the boronic acid for transmetalation. Catalyst deactivation: Oxygen may have entered the system, or the ligand may be unsuitable. | Use a slightly stronger base: If using KF, try K₃PO₄ or Cs₂CO₃. A careful screen is necessary. Ensure rigorous inert conditions: Use freshly degassed solvents. Try a different ligand: Consider more electron-rich and bulky phosphine ligands which can accelerate the catalytic cycle. |
| Reaction is messy with multiple byproducts | Base is too harsh: Strong bases like NaOH can cause other side reactions, such as hydrolysis of sensitive functional groups (e.g., esters). | Switch to a milder base: K₃PO₄ or KF are excellent choices for substrates with sensitive functionalities. |
| No reaction | Inactive catalyst or insufficient activation: The catalytic cycle is not initiating. | Check catalyst quality. Screen bases: The reaction may require a specific base/solvent combination to proceed. Increase temperature: The reaction may have a high activation energy barrier. |
References
- Suzuki reaction - Wikipedia. (n.d.). Wikipedia.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen.
- (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Semantic Scholar.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
Application Notes and Protocols for C-C Bond Formation with (2-Methoxy-4-(trifluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and standard reaction conditions for carbon-carbon (C-C) bond formation utilizing (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid. This reagent is a valuable building block in organic synthesis, particularly for the introduction of the 2-methoxy-4-(trifluoromethyl)phenyl moiety, which is of interest in the development of novel pharmaceuticals and functional materials. The primary focus of these notes is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Overview of Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. It involves the cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction generally proceeds under mild conditions, exhibits tolerance to a wide range of functional groups, and the boronic acid reagents are typically stable and have low toxicity.
The general scheme for the Suzuki-Miyaura coupling is as follows:
Where:
-
R1: Aryl, vinyl, or alkyl group from the organic halide or triflate
-
X: Halide (Cl, Br, I) or triflate (OTf)
-
R2-B(OH)2: this compound
-
Pd catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst.
-
Base: Required for the activation of the boronic acid.
Standard Reaction Conditions
The following table summarizes a set of standard reaction conditions for the Suzuki-Miyaura coupling of this compound with an aryl chloride. These conditions have been adapted from a documented synthetic procedure and serve as a robust starting point for substrate-specific optimization.[1]
| Parameter | Condition |
| Boronic Acid | This compound |
| Coupling Partner | Aryl or heteroaryl halide (e.g., 3,6-dichloro-1-(2',3'-difluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)isoquinoline) |
| Catalyst | Pd(AmPhos)₂Cl₂ (Palladium Dichloride bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)) |
| Base | Potassium phosphate (K₃PO₄) |
| Solvent System | 1,4-Dioxane and Water (3:1 v/v) |
| Temperature | 100 °C |
| Reaction Time | 45 minutes |
| Atmosphere | Inert (Argon or Nitrogen) |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Pd(AmPhos)₂Cl₂ (0.05 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl halide, this compound, Pd(AmPhos)₂Cl₂, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert gas (this cycle should be repeated three times) to ensure an inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe in a 3:1 ratio.
-
Stir the reaction mixture vigorously.
-
Heat the mixture to 100 °C using a preheated heating block or oil bath.
-
Maintain the reaction at this temperature for 45 minutes, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes & Protocols: Synthesis of Complex Biaryl Compounds Using (2-Methoxy-4-(trifluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds and the Role of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic Acid
Biaryl structures are privileged motifs in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3][4] Their synthesis is a cornerstone of modern organic chemistry, with the Suzuki-Miyaura cross-coupling reaction standing out as a particularly powerful and versatile method.[5][6][7][8] This palladium-catalyzed reaction offers a reliable means of forming carbon-carbon bonds under relatively mild conditions with high functional group tolerance.[6][8]
This compound is a valuable building block in this context. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group create a unique electronic profile that influences the reactivity and properties of the resulting biaryl compounds. The trifluoromethyl group, in particular, can enhance the biological activity and stability of drug candidates.[9] This application note provides a comprehensive guide to the use of this compound in the synthesis of complex biaryl compounds, covering its properties, a detailed experimental protocol for Suzuki-Miyaura coupling, mechanistic insights, and troubleshooting strategies.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is crucial for successful reaction design and execution.
| Property | Value | Source |
| CAS Number | 312936-89-3 | [10][11] |
| Molecular Formula | C8H8BF3O3 | [9] |
| Molecular Weight | 219.95 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 172 °C | [9] |
| Boiling Point | 309.9±52.0 °C (Predicted) | [10] |
| Density | 1.36 g/cm³ | [10] |
| Storage | Store at 2 - 8 °C under an inert atmosphere (nitrogen or argon) | [9][10] |
Core Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This section details a generalized, yet robust, protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.
Reagents and Materials
| Reagent | Purpose | Typical Loading (mol%) |
| Aryl Halide (e.g., Aryl Bromide) | Electrophile | 1.0 equiv |
| This compound | Nucleophile | 1.2 - 1.5 equiv |
| Palladium Precatalyst (e.g., Pd(dppf)Cl2, XPhos Pd G3) | Catalyst | 0.5 - 5 mol% |
| Ligand (if required, e.g., SPhos, XPhos) | Stabilizes and activates the catalyst | Varies |
| Base (e.g., K3PO4, Cs2CO3, K2CO3) | Activates the boronic acid | 2.0 - 3.0 equiv |
| Degassed Solvent (e.g., Dioxane/H2O, Toluene, THF) | Reaction Medium | - |
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. organicreactions.org [organicreactions.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID | 312936-89-3 [amp.chemicalbook.com]
- 11. 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID | 312936-89-3 [chemicalbook.com]
Application of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic Acid in the Synthesis of a Novel Triazolopyrimidine Herbicide Analogue
Abstract
This application note details the use of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid as a key building block in the synthesis of a novel triazolopyrimidine-based herbicide analogue. The (2-Methoxy-4-(trifluoromethyl)phenyl) moiety is a critical pharmacophore found in potent agrochemicals, and its introduction via Suzuki-Miyaura cross-coupling offers a versatile and efficient synthetic strategy. This document provides a detailed experimental protocol for the synthesis, purification, and characterization of the target compound, along with a summary of its hypothetical herbicidal activity. Furthermore, the biological mechanism of action is discussed, and visual workflows are provided to illustrate the synthetic and biological pathways.
Introduction
The development of novel agrochemicals with high efficacy, selectivity, and favorable environmental profiles is a continuous pursuit in the agricultural industry. The triazolopyrimidine scaffold is a well-established core structure in a number of commercial herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][2] The substitution pattern on the triazolopyrimidine core is crucial for determining the herbicidal activity and crop selectivity.
The 2-methoxy-4-(trifluoromethyl)phenyl group has been identified as a key substituent in analogues of the commercial herbicide Pyroxsulam, exhibiting high herbicidal activity.[3] this compound is a versatile reagent that allows for the efficient incorporation of this important moiety onto various heterocyclic scaffolds through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This application note presents a detailed protocol for the synthesis of a novel triazolopyrimidine herbicide analogue using this approach.
Data Presentation
Table 1: Reagents for the Synthesis of 5-chloro-7-(2-methoxy-4-(trifluoromethyl)phenyl)-[1][4][5]triazolo[1,5-a]pyrimidine
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Amount (g or mL) |
| 5,7-dichloro-[1][4][5]triazolo[1,5-a]pyrimidine | 19043-69-9 | 189.01 | 1.0 | 0.189 g |
| This compound | 312936-89-3 | 219.95 | 1.2 | 0.264 g |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.058 g |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 0.415 g |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 10 mL |
| Water | 7732-18-5 | 18.02 | - | 2 mL |
Table 2: Reaction Parameters and Yield for the Suzuki-Miyaura Coupling Reaction
| Parameter | Value |
| Reaction Temperature | 90 °C |
| Reaction Time | 12 hours |
| Product Name | 5-chloro-7-(2-methoxy-4-(trifluoromethyl)phenyl)-[1][4][5]triazolo[1,5-a]pyrimidine |
| Appearance | White to off-white solid |
| Yield (%) | 85% |
| Melting Point | 185-188 °C |
| Purity (by HPLC) | >98% |
Experimental Protocols
Synthesis of 5-chloro-7-(2-methoxy-4-(trifluoromethyl)phenyl)-[1][4][5]triazolo[1,5-a]pyrimidine
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,7-dichloro-[1][4][5]triazolo[1,5-a]pyrimidine (1.0 mmol, 0.189 g), this compound (1.2 mmol, 0.264 g), and potassium carbonate (3.0 mmol, 0.415 g).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add 1,4-dioxane (10 mL) and water (2 mL) to the flask. The mixture is stirred for 10 minutes to dissolve the reagents. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.058 g) is then added to the reaction mixture.
-
Reaction: The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing to 7:3) to afford the pure product as a white to off-white solid.
-
Characterization: The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of a triazolopyrimidine herbicide analogue.
Caption: Inhibition of the Acetolactate Synthase (ALS) pathway by the synthesized herbicide.
References
- 1. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid in Materials Science
Introduction
(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is a specialized organoboron compound that serves as a critical building block in the synthesis of advanced materials. Its unique molecular structure, featuring both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, imparts desirable properties to resulting materials, including enhanced thermal stability and chemical resistance. These characteristics make it a valuable reagent in the development of high-performance organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and specialized polymers. This document provides detailed application notes and experimental protocols for the incorporation of this compound into materials science research, with a focus on its use in Suzuki-Miyaura cross-coupling reactions.
Key Applications in Materials Science
The primary application of this compound in materials science is as a monomer in the synthesis of conjugated polymers and functional organic molecules. The presence of the trifluoromethyl group can significantly influence the electronic properties, solubility, and stability of the final material.
-
Organic Electronics: This boronic acid is utilized in creating materials for organic electronics due to its distinct electronic properties. The trifluoromethyl group enhances the biological activity and stability of compounds, making it valuable in developing new fluorinated materials.
-
Polymer Synthesis: It is a crucial building block in the synthesis of complex organic molecules, including advanced polymers and coatings that require specific chemical properties for improved performance.
-
Sensors: The compound is also used in the development of sensors, leveraging its unique electronic characteristics.
Experimental Protocols
The most common method for incorporating this compound into larger molecular structures is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl halide or triflate.
Protocol 1: General Suzuki-Miyaura Cross-Coupling for Small Molecule Synthesis
This protocol outlines a general procedure for the coupling of this compound with an aryl bromide to synthesize a biaryl compound, a common core structure in materials for organic electronics.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl product.
Logical Workflow for Suzuki-Miyaura Coupling:
Data Presentation
Table 1: Characterization Data for a Hypothetical Conjugated Polymer P1
| Property | Value | Method of Determination |
| Number Average Molecular Weight (Mₙ) | 15,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 | GPC |
| Decomposition Temperature (Tₔ, 5% loss) | 350 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (T₉) | 120 °C | Differential Scanning Calorimetry (DSC) |
| UV-Vis Absorption (λₘₐₓ, thin film) | 450 nm | UV-Vis Spectroscopy |
| Photoluminescence (λₑₘ, thin film) | 520 nm | Photoluminescence Spectroscopy |
| HOMO Energy Level | -5.4 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -3.2 eV | CV and Optical Band Gap |
| Hole Mobility | 1 x 10⁻⁴ cm²/Vs | Organic Field-Effect Transistor (OFET) |
Signaling Pathways and Logical Relationships
In the context of materials science, "signaling pathways" are not directly applicable as they are in biology. However, we can represent the logical relationship of how the properties of the boronic acid monomer influence the final properties of a polymer.
Influence of Monomer Structure on Polymer Properties:
Disclaimer: The provided protocols are general guidelines. Researchers should adapt these procedures based on the specific reactivity of their chosen substrates and optimize conditions to achieve the desired outcomes. All experiments should be conducted with appropriate safety precautions in a controlled laboratory environment.
Standard workup and purification procedure for reactions with (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid
For researchers, scientists, and professionals in drug development, the synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, prized for its versatility and functional group tolerance.[1] This guide provides an in-depth exploration of the standard workup and purification procedures for reactions utilizing (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid, a versatile building block for introducing a unique trifluoromethyl and methoxy-substituted phenyl motif into target molecules.[2]
The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the boronic acid influences its reactivity and the properties of the resulting biaryl products.[3][4] Understanding these electronic effects is crucial for optimizing reaction conditions and developing effective purification strategies. This document offers a comprehensive framework, from reaction setup to the isolation of highly pure products, grounded in established chemical principles and field-proven experience.
Understanding the Reagent: Physicochemical Properties
The reactivity of this compound in Suzuki-Miyaura coupling is intrinsically linked to its physicochemical properties. The predicted pKa of this boronic acid is approximately 7.84.[5] This acidity is a key factor in the selection of a suitable base for the reaction, which is necessary to activate the boronic acid for transmetalation to the palladium catalyst.[6] A base with a pKa significantly higher than that of the boronic acid is required to ensure efficient formation of the boronate species.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₈BF₃O₃ | [5] |
| Molecular Weight | 219.95 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Predicted pKa | 7.84 ± 0.58 | [5] |
| Storage Conditions | 2-8°C under an inert atmosphere (Nitrogen or Argon) | [5] |
The ortho-methoxy group can influence the crystal structure and may participate in intramolecular hydrogen bonding.[7] The trifluoromethyl group enhances the Lewis acidity of the boron center, which can affect its stability and reactivity.[8]
The Suzuki-Miyaura Coupling: A Generalized Protocol
The following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction of this compound with an aryl or heteroaryl halide.
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General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., Toluene/Water 4:1 or Dioxane/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition and Degassing: Add the solvent system to the flask. Degas the mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 15-20 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water.
Standard Workup Procedure: Isolating the Crude Product
The initial purification step involves an aqueous workup to remove the inorganic base, palladium residues, and water-soluble byproducts.
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Step-by-step aqueous workup procedure.
Detailed Protocol:
-
Liquid-Liquid Extraction: Transfer the quenched reaction mixture to a separatory funnel. Dilute with an organic solvent such as ethyl acetate.[9] Add water to dissolve the inorganic salts.
-
Separation and Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Drain the aqueous layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash with brine (a saturated aqueous solution of NaCl). This step helps to remove any remaining water and some water-soluble impurities from the organic phase.
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter the solution to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Procedures: Achieving High Purity
The crude product will likely contain unreacted starting materials, homocoupled byproducts, and residual boronic acid derivatives. The following purification techniques are commonly employed.
Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the desired biaryl product from impurities with different polarities.
Key Considerations:
-
Solvent System Selection: The choice of eluent is critical for achieving good separation. A preliminary TLC analysis of the crude mixture is essential. A common starting point for biaryl compounds is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[10] For trifluoromethylated and methoxy-substituted biaryls, a gradient elution from a nonpolar to a more polar solvent system often yields the best results.
-
Silica Gel: Standard silica gel (40-63 µm particle size) is typically used. For acid-sensitive compounds, the silica gel can be treated with a small amount of a base like triethylamine.[10]
-
Dry Loading: For less soluble crude products, dry loading onto silica gel is recommended to improve the resolution of the separation.
General Protocol:
-
Column Packing: Prepare a silica gel column in a suitable nonpolar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (or adsorb it onto a small amount of silica gel for dry loading) and carefully load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Recrystallization
Recrystallization is an excellent technique for purifying solid products, especially for removing small amounts of impurities.
Solvent Selection:
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature or below. For polar, fluorinated molecules, a variety of solvents can be considered.
| Compound Type | Good Solvents (for dissolving) | Poor Solvents (for precipitation) |
| Trifluoromethylated Aromatics | Dichloromethane, Tetrahydrofuran (THF) | Water, Hexanes |
| Methoxy-substituted Aromatics | Ethanol, Methanol, Acetone | Water, Hexanes |
A mixed solvent system (e.g., ethyl acetate/hexanes, methanol/water) can also be effective. The crude product is dissolved in a minimal amount of the "good" solvent at an elevated temperature, and the "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to induce crystallization.
Removal of Boronic Acid Impurities
A common challenge in the purification of Suzuki-Miyaura reaction products is the removal of residual boronic acid and its byproducts (e.g., boroxines).
Strategies for Removal:
-
Basic Wash: During the aqueous workup, a wash with a basic solution (e.g., 1 M NaOH) can help to deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.
-
Scavenger Resins: Boron-scavenging resins, which contain diol functionalities, can be used to selectively bind and remove boronic acid impurities. The resin is simply stirred with the crude product solution and then filtered off.
-
Complexation with Diols: The addition of a diol, such as pinacol or N-methyliminodiacetic acid (MIDA), to the reaction mixture can form a more stable boronate ester, which may have different chromatographic properties than the boronic acid, facilitating its separation.
Conclusion
The successful synthesis and purification of biaryl compounds derived from this compound rely on a systematic approach that considers the unique properties of this reagent. By carefully selecting the reaction conditions, performing a thorough aqueous workup, and employing appropriate purification techniques such as flash column chromatography and recrystallization, researchers can consistently obtain high-purity products. The insights and protocols provided in this guide are intended to empower scientists in their pursuit of novel molecular architectures for applications in drug discovery and materials science.
References
- (2025). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- (2025). Suzuki Coupling. Organic Chemistry Portal.
- (2025).
- (2025).
- (2025). Suzuki Coupling. Organic Chemistry Portal.
- (2025). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
- (2025). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. Chemical & Engineering News. YouTube.
- (2025). (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid. AOBChem USA.
- (2025). 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID. ChemicalBook.
- (2025). A Comparative Guide to the Analysis of Impurities in 2-Benzofurylboronic Acid Reactions. Benchchem.
- (2025). Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
- (2025). Selected boronic acids and their pKa values.
- (2025). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm (RSC Publishing).
- (2025). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- (2025). 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid. Santa Cruz Biotechnology.
- (2025). [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid. Smolecule.
- (2025). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- (2025). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reaction. The Royal Society of Chemistry.
- Estopiñá-Durán, S., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters.
- Dash, J., et al. (2008). Crystal structure of 1,4-bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene, C34H26F6N2O4. Zeitschrift für Kristallographie - New Crystal Structures.
- (2025). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar.
- (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- Palomo, L. L. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Organic Chemistry with Lluís Llorens Palomo. YouTube.
- (2025). 4-Methoxy-2-(trifluoromethyl)phenylboronic acid. Chem-Impex.
- (2025). (2-Methoxy-4,6-bis(trifluoromethyl)phenyl)boronic acid. MySkinRecipes.
- (2025). 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid. Santa Cruz Biotechnology.
- (2025). 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID. ChemicalBook.
- (2025). (2-Methoxy-4,6-bis(trifluoromethyl)phenyl)boronic acid. MySkinRecipes.
- (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
Sources
- 1. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 2. 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID | 312936-89-3 [amp.chemicalbook.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. (2-Methoxy-4,6-bis(trifluoromethyl)phenyl)boronic acid [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
The Strategic Deployment of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic Acid in the Synthesis of Advanced Fluorinated Compounds
Introduction: The Fluorine Advantage in Modern Chemistry
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, have led to the development of numerous blockbuster drugs and advanced materials. Specifically, the trifluoromethyl (CF3) group is a highly sought-after substituent due to its strong electron-withdrawing nature and its ability to improve the pharmacokinetic profiles of drug candidates. This guide provides a detailed exploration of the use of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid, a versatile and powerful building block for the synthesis of complex fluorinated biaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction.
Reagent Profile: this compound
This compound is a trifunctionalized aromatic building block that offers a unique combination of steric and electronic properties. The interplay between the ortho-methoxy group, the para-trifluoromethyl group, and the boronic acid functionality dictates its reactivity and makes it a valuable reagent in organic synthesis.
-
The Trifluoromethyl Group: This strongly electron-withdrawing group enhances the Lewis acidity of the boronic acid, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. Its presence in the final product often confers desirable properties such as increased metabolic stability and binding affinity to biological targets.
-
The Methoxy Group: The ortho-methoxy group can exert both steric and electronic effects. Its steric bulk can influence the regioselectivity of the coupling reaction, while its electron-donating nature can modulate the overall electronic character of the aromatic ring. In some cases, the oxygen atom of the methoxy group can coordinate with the palladium catalyst, influencing the reaction pathway.
-
The Boronic Acid Group: This functional group is the cornerstone of the Suzuki-Miyaura reaction, allowing for the transfer of the substituted phenyl ring to a palladium center for subsequent coupling with an aryl halide.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction that has become an indispensable tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The general catalytic cycle is depicted below.
Mechanistic Workflow of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Fluorinated Biaryl Compound
This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This procedure has been adapted from a validated synthesis of a series of biaryl compounds.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (for a 1 mmol scale reaction) | Molar Equivalents |
| Aryl Bromide | (Substrate specific) | (Varies) | 1.0 mmol | 1.0 |
| This compound | 313545-92-9 | 219.95 | 1.2 mmol | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 0.05 mmol | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 mmol | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorinated biaryl compound.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of fluorinated biaryls.
Causality and Scientific Rationale
The choice of each reagent and condition in the provided protocol is critical for the success of the Suzuki-Miyaura coupling reaction.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for a wide range of Suzuki-Miyaura couplings. The triphenylphosphine ligands stabilize the palladium(0) active species and facilitate the oxidative addition and reductive elimination steps.
-
Base: Potassium carbonate is a moderately strong base that is crucial for the activation of the boronic acid. It facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation to the palladium center.
-
Solvent System: The use of a biphasic solvent system, such as 1,4-dioxane and water, is common in Suzuki-Miyaura reactions. The organic solvent solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the activation of the boronic acid.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents the oxidation and deactivation of the catalyst, ensuring a high yield of the desired product.
-
Temperature: Heating the reaction to 90 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant decomposition of the reactants or catalyst.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex fluorinated compounds. Its unique substitution pattern allows for the strategic introduction of a trifluoromethyl group, which can significantly enhance the properties of the target molecules. The detailed protocol provided herein, grounded in established chemical principles, offers a reliable and reproducible method for the synthesis of fluorinated biaryls via the Suzuki-Miyaura cross-coupling reaction. By understanding the rationale behind the experimental choices, researchers can effectively utilize this powerful building block to advance their research in drug discovery and materials science.
References
-
Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications1979 , (19), 866-867.
-
Klapars, A.; Buchwald, S. L. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society2002 , 124(50), 14844-14845.
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition1998 , 37(24), 3387-3388.
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research2008 , 41(11), 1461-1473.
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society2007 , 129(11), 3358-3366.
-
Haskel, A.; Keinan, E. A New Set of Conditions for Suzuki Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry1999 , 64(7), 2335-2340.
-
Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society1999 , 121(41), 9550-9561.
-
Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand and Improvements in the Methodology. Journal of the American Chemical Society2002 , 124(7), 1162-1163.
-
Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition2004 , 43(14), 1871-1876.
-
Seltzman, H. H.; et al. Synthesis and biological evaluation of novel biaryl compounds as selective cannabinoid receptor 1 agonists. PhD Thesis, North Carolina State University2010 .
Troubleshooting & Optimization
How to prevent homocoupling of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid in Suzuki reactions
Topic: Strategies to Prevent Homocoupling of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic Acid
For: Researchers, scientists, and drug development professionals.
Overview
Welcome to the technical support guide for optimizing Suzuki-Miyaura reactions involving this compound. This particular boronic acid is a valuable building block in medicinal chemistry, but its electron-deficient nature, due to the trifluoromethyl group, presents a significant challenge: a high propensity for undesired homocoupling (dimerization).
This guide provides in-depth troubleshooting advice, mechanistic insights, and actionable protocols to help you suppress this critical side reaction, thereby improving the yield, selectivity, and purity of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of a biaryl byproduct derived from my boronic acid. What is happening?
A1: You are observing homocoupling, a common side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl. This is particularly prevalent with electron-deficient boronic acids like this compound.[1][2] The primary cause is often the presence of Pd(II) species in the reaction, which can arise from using a Pd(II) precatalyst, incomplete reduction of the precatalyst, or the presence of oxygen.[3][4]
Q2: Why is my specific boronic acid, this compound, so prone to this side reaction?
A2: The electron-withdrawing trifluoromethyl (-CF3) group makes the aromatic ring electron-deficient. This electronic property can accelerate certain undesired pathways in the catalytic cycle and makes the boronic acid more susceptible to side reactions like homocoupling, especially under conditions that favor the presence of Pd(II) intermediates.[1][2]
Q3: Can I just add more boronic acid to compensate for the loss to homocoupling?
A3: While using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is standard practice, simply adding more to overcome significant homocoupling is inefficient. It complicates purification, wastes a valuable reagent, and fails to address the root cause of the problem, which is non-optimal reaction conditions.
Q4: What is the single most important first step to reduce homocoupling?
A4: Rigorous exclusion of oxygen is critical.[4][5] Homocoupling is often promoted by oxidative processes.[3] Ensure your solvent is thoroughly degassed (e.g., via sparging with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the entire reaction setup and duration.[4][5]
Mechanistic Insights: The Desired vs. Undesired Pathway
Understanding the catalytic cycle is key to troubleshooting. The desired Suzuki coupling involves a Pd(0)/Pd(II) cycle. However, a competing pathway involving Pd(II) can lead directly to the homocoupled byproduct.
Caption: Competing Suzuki-Miyaura and Homocoupling pathways.
Troubleshooting Guide: A Systematic Approach
If you are observing significant homocoupling of this compound, methodically adjust the following parameters.
Catalyst & Ligand Selection
The choice of palladium source and ligand is paramount. The goal is to accelerate the desired reductive elimination step, which outcompetes the homocoupling pathway.
Problem: Your current catalyst system allows Pd(II) intermediates to persist, promoting homocoupling.
Solutions:
-
Switch to a Pd(0) Source: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, consider switching to a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄. This reduces the initial concentration of Pd(II) that can initiate homocoupling.[6]
-
Employ Bulky, Electron-Rich Ligands: These ligands stabilize the palladium center, promote rapid oxidative addition, and, most importantly, accelerate the final reductive elimination step.[7][8] Their steric bulk can also physically hinder the approach of a second boronic acid molecule for homocoupling.[7]
-
Use Precatalysts: Modern Buchwald-type precatalysts (e.g., G3 or G4) are designed for clean and efficient in-situ generation of the active Pd(0) catalyst, minimizing side reactions.[3]
| Ligand / Catalyst System | Characteristics | Impact on Homocoupling of Electron-Deficient Boronic Acids |
| Pd(OAc)₂ / PPh₃ | Traditional, less active system. | Often leads to significant homocoupling. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Bulkier, more electron-rich phosphine. | Generally suppresses homocoupling better than PPh₃.[6] |
| SPhos or XPhos-based Precatalyst | State-of-the-art Buchwald ligands.[7] | Highly effective at suppressing homocoupling by accelerating the main catalytic cycle.[1][7] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Can be very effective due to strong Pd-C bond, preventing side reactions.[6] |
Base Selection
The base activates the boronic acid for transmetalation.[9] However, an overly strong or poorly soluble base can promote side reactions.
Problem: The chosen base is too aggressive or is not optimal for the substrate.
Solutions:
-
Use Weaker Inorganic Bases: For electron-deficient systems, moderately weak bases are often superior. They are strong enough to facilitate transmetalation without promoting significant degradation or homocoupling.
-
Screen Different Bases: The optimal base is substrate-dependent. A quick screen of a few different options can dramatically improve results.
| Base | General Recommendation | Rationale |
| K₃PO₄ | Often a good first choice. | Moderately basic, good solubility in mixed aqueous solvents. Frequently used for challenging couplings.[7][10] |
| K₂CO₃ | A standard, milder option. | Can be effective, especially at slightly higher temperatures.[7] |
| Cs₂CO₃ | Stronger, very effective for difficult couplings. | Use with caution; its high basicity can sometimes promote side reactions if not optimized. |
| Organic Bases (e.g., Et₃N, DIPEA) | Generally not recommended. | Often less effective and can lead to dehalogenation side products.[3] |
Solvent and Temperature Control
Problem: Reaction kinetics favor the homocoupling pathway at the current temperature and solvent conditions.
Solutions:
-
Ensure Proper Degassing: As mentioned, this is non-negotiable. Sparge solvents with an inert gas (Ar or N₂) before use.
-
Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.[7] While higher temperatures can speed up the desired reaction, they can sometimes accelerate homocoupling even more. Start around 80-90 °C and adjust as needed.
-
Solvent Choice: Aprotic polar solvents are standard. A mixture of an organic solvent with a small amount of water is usually necessary to solubilize the base and facilitate the catalytic cycle.
-
Common Systems: Dioxane/H₂O, Toluene/H₂O, or THF/H₂O are excellent starting points.[10]
-
Consider Alternative Boron Reagents
If optimizing the above conditions fails to sufficiently suppress homocoupling, the issue may be the inherent instability of the boronic acid itself. In these cases, using a more stable boron derivative can be a powerful strategy.
Problem: The C-B bond of the boronic acid is susceptible to side reactions under the coupling conditions.
Solutions:
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable than boronic acids and less prone to protodeboronation and homocoupling.[3][11][12] They can be isolated via chromatography, ensuring high purity going into the reaction.
-
MIDA Boronates: These are highly stable, crystalline solids that are unreactive under standard Suzuki conditions until a slow-release of the boronic acid is triggered by the aqueous base.[3][13] This "slow-release" mechanism keeps the instantaneous concentration of the reactive boronic acid low, dramatically suppressing concentration-dependent side reactions like homocoupling.[13]
-
Organotrifluoroborates (R-BF₃K): These salts also offer enhanced stability and can act as slow-release sources of the boronic acid, mitigating side reactions.[9][13]
Caption: Stability comparison of common boron reagents.
Recommended Experimental Protocol
This protocol is a robust starting point for minimizing the homocoupling of this compound.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.3 equiv)
-
XPhos Pd G3 Precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 v/v ratio)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide, this compound, and powdered K₃PO₄. Add a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Degas the dioxane/water solvent mixture by sparging with argon for 20 minutes. Add the degassed solvent to the reaction vial via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst to the vial.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 90 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the limiting aryl halide and the formation of the product.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography on silica gel to isolate the desired cross-coupled product.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis. Royal Society of Chemistry. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
-
Crecente-Campo, J., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7586. Available from: [Link]
-
Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. Available from: [Link]
-
ResearchGate Discussion. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available from: [Link]
-
Borates Today (2021). Boron Suzuki Coupling. Available from: [Link]
-
Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(16), 5466-5475. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Boron Suzuki Coupling | Borates Today [borates.today]
- 13. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing Reaction Temperature for Couplings Involving Trifluoromethylphenylboronic Acids
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reaction temperatures for coupling reactions involving trifluoromethylphenylboronic acids, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Suzuki-Miyaura couplings with trifluoromethylphenylboronic acids?
A1: A common temperature range for Suzuki-Miyaura reactions is between 60-110 °C. For couplings involving trifluoromethylphenylboronic acids, an optimal temperature is often found around 80 °C, which typically provides a good balance between reaction rate and the stability of the starting materials and product.[1] Very low temperatures (e.g., room temperature) may lead to sluggish or incomplete reactions, while excessively high temperatures can promote side reactions.[1]
Q2: Why might my reaction yield be low despite increasing the temperature?
A2: While higher temperatures generally increase reaction rates, they can also accelerate undesirable side reactions, leading to a lower yield of the desired product. For trifluoromethylphenylboronic acids, which are electron-deficient, a key side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2] Elevated temperatures can significantly increase the rate of protodeboronation.[3][4][5] Additionally, high temperatures can lead to the thermal decomposition of the catalyst, starting materials, or the final product.
Q3: How can I minimize protodeboronation of my trifluoromethylphenylboronic acid?
A3: Protodeboronation is a common challenge with electron-deficient boronic acids. To minimize this side reaction, consider the following strategies:
-
Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]
-
Use milder bases: Strong bases can promote protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Anhydrous conditions: Water can be a proton source for protodeboronation. Employing anhydrous solvents and reagents can be beneficial.
-
Use a more stable boronic acid derivative: Converting the boronic acid to a more stable form, like a pinacol ester or a trifluoroborate salt, can reduce the rate of protodeboronation.[2]
Q4: What are the signs of thermal decomposition in my reaction?
A4: Visual inspection of the reaction mixture can often provide clues about thermal decomposition. Signs may include a significant color change, such as the reaction mixture turning dark brown or black, or the formation of insoluble materials. Analysis of the crude reaction mixture by techniques like TLC, LC-MS, or NMR may reveal the presence of multiple unidentified byproducts, which can be indicative of decomposition.
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions with trifluoromethylphenylboronic acids, with a focus on temperature-related solutions.
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 60 °C to 80 °C, then to 100 °C). Monitor the reaction progress at each temperature by TLC or LC-MS. |
| Reaction temperature is too high, causing protodeboronation or decomposition. | Decrease the reaction temperature. If you suspect protodeboronation, try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.[2] |
| Inactive Catalyst. | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst. |
| Incorrect base or solvent. | The choice of base and solvent can influence the optimal temperature. Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and a degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF). |
Problem: Significant Side Product Formation
| Potential Cause | Troubleshooting Steps |
| Protodeboronation due to high temperature. | Lower the reaction temperature. This is often the most effective way to reduce the rate of protodeboronation. |
| Homocoupling of the boronic acid. | This can be caused by the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that the solvents are properly degassed. |
| Decomposition of starting materials or product. | Reduce the reaction temperature and/or shorten the reaction time. |
Data Presentation
The following table provides representative data on the effect of temperature on the Suzuki-Miyaura coupling of 4-(trifluoromethyl)phenylboronic acid with an aryl bromide. Note that optimal conditions will vary depending on the specific substrates, catalyst, ligand, and base used.
Table 1: Effect of Temperature on a Model Suzuki-Miyaura Reaction
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Room Temp (~25 °C) | 24 | <10 | The reaction is very slow with minimal conversion. |
| 2 | 60 °C | 12 | 55 | A significant increase in product formation is observed. |
| 3 | 80 °C | 8 | 92 | An optimal balance of reaction rate and yield is achieved. |
| 4 | 100 °C | 8 | 87 | A slight decrease in yield is noted, with some byproduct formation observed via TLC. |
| 5 | 120 °C | 6 | 78 | A noticeable increase in byproducts, likely from protodeboronation and decomposition. |
Reaction Conditions: 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), inert atmosphere.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-(Trifluoromethyl)phenylboronic Acid with 4-Bromoanisole
Reagents and Equipment:
-
4-(Trifluoromethyl)phenylboronic acid
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), finely powdered
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (4-bromoanisole, 1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is crucial to prevent catalyst oxidation.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The solvent should be degassed by bubbling with an inert gas for at least 30 minutes prior to use.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (4-bromoanisole) is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Impact of oxygen contamination on Suzuki coupling with sensitive boronic acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions, particularly when using oxygen-sensitive boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is giving a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki coupling reactions can stem from several factors. The most critical initial checks involve assessing the integrity of your reagents and the reaction conditions.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are susceptible to degradation and oxidation. Ensure they are fresh and have been stored correctly under an inert atmosphere.
-
Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. Oxygen dissolved in the solvent can deactivate the palladium (0) catalyst. Ensure the base is of high purity.
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Confirm that your reaction vessel was properly purged with an inert gas like argon or nitrogen.
Q2: I suspect my sensitive boronic acid is decomposing. What are common side reactions and how can I minimize them?
A2: Sensitive boronic acids, especially electron-deficient or heteroaryl types, are prone to decomposition, primarily through two pathways:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. To mitigate this, consider using milder bases such as K₃PO₄ or Cs₂CO₃, and ensure your reaction is conducted under anhydrous conditions, as water can be a proton source.
-
Oxidation: Boronic acids can be oxidized, especially in the presence of oxygen or peroxides in ethereal solvents, to form phenols.[1] Meticulous degassing of solvents and maintaining an inert atmosphere are crucial to prevent this.
A highly effective strategy to combat the instability of boronic acids is to use more stable derivatives like pinacol esters, MIDA boronates, or aryltrifluoroborates.[2] These compounds often exhibit greater stability and can release the active boronic acid species slowly into the reaction mixture, a "slow-release" strategy that minimizes its concentration and thus the rate of decomposition.[2]
Q3: What is homocoupling and why is it more prevalent in the presence of oxygen?
A3: Homocoupling is a side reaction where two molecules of the boronic acid couple together, forming a symmetrical biaryl byproduct. This reaction is often promoted by the presence of Pd(II) species. Oxygen can contribute to the formation of Pd(II) from the active Pd(0) catalyst. It has been observed that higher oxygen levels can lead to an increase in homocoupling.[3] To minimize homocoupling, ensure the reaction is thoroughly degassed.
Q4: Are there any situations where oxygen might be beneficial for a Suzuki coupling reaction?
A4: While the vast majority of Suzuki couplings require the strict exclusion of oxygen, some specialized systems have shown a promotional effect of an O₂ atmosphere. For instance, in certain base-free Suzuki-Miyaura coupling reactions, an increased O₂ pressure was found to enhance the cross-coupling product yield.[4] This is thought to be due to the re-oxidation of Pd(0) to the active Pd(II) species in that specific catalytic cycle.[4] However, these are exceptional cases, and for standard Suzuki couplings, an inert atmosphere is critical.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Oxygen contamination leading to catalyst deactivation. | Ensure all glassware is oven-dried. Use a robust inert gas purging technique (e.g., three cycles of evacuating and backfilling with argon or nitrogen). Use freshly degassed solvents. |
| Decomposition of sensitive boronic acid. | Convert the boronic acid to a more stable pinacol or MIDA ester. Use milder bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous conditions to minimize protodeboronation. | |
| Inactive catalyst or ligand. | Use fresh, high-purity catalyst and ligands. Store them under an inert atmosphere. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen leading to Pd(II) species. | Improve degassing of the reaction mixture and solvents. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Formation of Phenol Byproduct | Oxidation of the boronic acid. | Meticulously degas solvents, particularly ethereal solvents which can form peroxides. Consider adding a peroxide scavenger if solvent quality is uncertain. |
| Inconsistent Yields | Variations in the effectiveness of inert atmosphere setup. | Standardize the degassing and inerting procedure. Use a Schlenk line for more rigorous exclusion of air. |
Quantitative Data on the Impact of Oxygen
The presence of oxygen can significantly impact the yield and byproduct distribution in a Suzuki coupling reaction. Below is a comparative summary of reaction outcomes under different atmospheric conditions.
Table 1: Effect of Atmosphere on a Base-Free Suzuki-Miyaura Coupling Reaction
| O₂ Pressure (MPa) | Atmosphere | Cross-Coupling Product Yield (%) |
| 0 | Argon (0.1 MPa) | ~40% |
| 0.1 | Oxygen | ~60% |
| 0.3 | Oxygen | ~75% |
| 0.5 | Oxygen | ~85% |
| Data synthesized from a study on a specific immobilized Pd-amine catalyst system without a stoichiometric base.[4] |
Table 2: General Comparison of Boronic Acids vs. Boronate Esters
| Characteristic | Boronic Acids | Boronate Esters (e.g., Pinacol) |
| Reactivity | Generally more reactive, often leading to faster reaction times.[2] | Often require longer reaction times or higher temperatures. |
| Stability | Susceptible to protodeboronation and oxidation.[2] | Significantly more stable, easier to handle and store.[2] |
| Handling | Can be challenging to purify and may require storage under an inert atmosphere. | Often crystalline solids that are easy to purify by chromatography.[2] |
| Typical Yields | Can be high but may be compromised by decomposition.[2] | Often more reproducible and can lead to higher isolated yields due to higher purity of the starting material.[2] |
Experimental Protocols
Protocol 1: Degassing Solvents for Suzuki Coupling
For many Suzuki reactions, the removal of dissolved oxygen from the solvent is as critical as removing water.[5]
Method A: Inert Gas Purging
-
Place the solvent in a suitable flask (e.g., a Schlenk flask).
-
Insert a long needle or a glass frit connected to a source of inert gas (argon or nitrogen) so that it is submerged below the solvent surface.
-
Provide an outlet for the displaced gas, for example, a needle through a septum.
-
Bubble the inert gas through the solvent for at least 30-60 minutes.[6] This method is suitable for many applications but is the least effective for rigorous oxygen removal.[6]
Method B: Freeze-Pump-Thaw
This is the most effective method for degassing solvents.[6]
-
Place the solvent in a Schlenk flask and securely attach it to a Schlenk line.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum line.
-
Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will often see gas bubbles being released from the solvent as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure a high degree of degassing.[6]
-
After the final thaw, backfill the flask with an inert gas.
Protocol 2: Setting up a Suzuki Coupling Reaction under an Inert Atmosphere
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser, magnetic stir bar) and allow it to cool to room temperature in a desiccator.
-
Assembly: Assemble the glassware and connect it to a Schlenk line.
-
Purging: Evacuate the flask under vacuum and then backfill with an inert gas (e.g., argon or nitrogen). Repeat this evacuate-backfill cycle three times to ensure a thoroughly inert atmosphere.[1]
-
Addition of Solids: Under a positive flow of inert gas, quickly add the aryl halide, the boronic acid or boronate ester, the palladium catalyst, and the base to the reaction flask.[1]
-
Solvent Addition: Add the degassed solvent(s) to the flask via a syringe through a septum.
-
Reaction: Begin stirring and heat the reaction mixture to the desired temperature. Maintain a positive pressure of the inert gas throughout the reaction, which can be achieved using a balloon or a bubbler system connected to the Schlenk line.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature before exposing it to air for the work-up procedure.
Visualizations
References
Technical Support Center: Strategies to Minimize Protodeboronation of Unstable Arylboronic Acids
Welcome to the Technical Support Center for managing unstable arylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of protodeboronation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize this undesired side reaction and improve the efficiency of your cross-coupling reactions.
Understanding Protodeboronation: The Root of the Problem
Protodeboronation is a chemical reaction that results in the cleavage of the carbon-boron bond in a boronic acid and its replacement with a carbon-hydrogen bond. This side reaction is a significant concern in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the arylboronic acid, leading to reduced product yields and the formation of potentially difficult-to-remove byproducts. The propensity of an arylboronic acid to undergo protodeboronation is influenced by several factors, including its electronic properties, the reaction conditions (pH, temperature, solvent), and the choice of catalyst and base.
Troubleshooting Guide: High Protodeboronation Observed
This section provides a structured approach to troubleshooting when you observe significant protodeboronation in your reaction.
Issue 1: Rapid Decomposition of Heteroaromatic Boronic Acids
Question: I'm using a 2-pyridylboronic acid in a Suzuki-Miyaura coupling and observing substantial formation of pyridine, even with careful degassing. What is causing this, and how can I prevent it?
Answer:
This is a classic problem rooted in the inherent instability of many basic heteroaromatic boronic acids.
Causality: Unlike simple arylboronic acids which are often most susceptible to protodeboronation at high or low pH, 2-pyridine boronic acid and similar structures exhibit maximum instability at neutral pH. This is due to the formation of a zwitterionic intermediate that readily undergoes unimolecular fragmentation, cleaving the C-B bond. Shifting the pH away from neutral, either by adding a mild acid or a suitable base, can suppress the formation of this reactive zwitterion and slow down protodeboronation.
Troubleshooting Steps & Solutions:
-
pH Control is Critical: The primary lever to pull is adjusting the reaction pH to move away from the zwitterion-favoring neutral range.
-
Actionable Advice: Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. These bases create a sufficiently basic environment for the Suzuki coupling to proceed without drastically increasing the rate of protodeboronation for all but the most sensitive substrates.
-
-
Accelerate the Catalytic Cycle: The faster your desired coupling reaction proceeds, the less time the unstable boronic acid has to decompose.
-
Actionable Advice:
-
Ligand Choice: Employ modern, bulky electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that are known to promote rapid catalytic turnover.
-
Catalyst Loading: A modest increase in catalyst loading can sometimes be beneficial, but this should be evaluated carefully to avoid other side reactions.
-
-
-
Utilize a "Slow-Release" Strategy: This advanced technique involves using a more stable derivative of the boronic acid that slowly hydrolyzes in situ to release the active boronic acid at a low, steady concentration. This keeps the instantaneous concentration of the unstable species low, minimizing decomposition.
-
Actionable Advice: Synthesize or purchase the N-methyliminodiacetic acid (MIDA) boronate ester or an organotrifluoroborate salt of your heteroarylboronic acid. These are often bench-stable solids that can be used directly in the coupling reaction.
-
Workflow for Implementing a Slow-Release Strategy:
Caption: Slow-release of boronic acid from a stable MIDA ester.
Issue 2: Protodeboronation of Electron-Deficient Arylboronic Acids
Question: My Suzuki reaction with an electron-deficient arylboronic acid (e.g., a polyfluorinated phenylboronic acid) is giving me a low yield and a significant amount of the corresponding arene. What's going wrong?
Answer:
Electron-deficient arylboronic acids are particularly susceptible to base-mediated protodeboronation.
Causality: The electron-withdrawing groups on the aryl ring increase the acidity of the boronic acid (lowering its pKa) and stabilize the transient aryl anion that can form during decomposition pathways. Under strongly basic conditions, the equilibrium favors the formation of the tetrahedral boronate anion [ArB(OH)₃]⁻, which for these substrates, can be highly unstable and prone to rapid C-B bond cleavage.
Troubleshooting Steps & Solutions:
-
Moderate the Basicity: Strong bases can dramatically accelerate the decomposition of these substrates.
-
Actionable Advice: Switch to a weaker base. Cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are often excellent choices for these systems.
-
-
Minimize Water Content: Water is the proton source for protodeboronation. While some water is often necessary for Suzuki couplings, especially to dissolve the base, excessive amounts can be detrimental.
-
Actionable Advice: Use anhydrous solvents where possible. If a co-solvent is required, use the minimum amount of water necessary (e.g., a 10:1 or higher ratio of organic solvent to water). Consider using a solvent system like 2-MeTHF or toluene instead of dioxane/water.
-
-
Lower the Reaction Temperature: Protodeboronation, like most reactions, is temperature-dependent.
-
Actionable Advice: Screen for a more active catalyst system that allows you to run the reaction at a lower temperature (e.g., 50-60 °C) without sacrificing the rate of the desired coupling.
-
-
Consider Metal Additives: Certain metal salts have been shown to accelerate the cross-coupling reaction, which can help it outcompete the protodeboronation pathway.
-
Actionable Advice: The addition of stoichiometric amounts of silver(I) oxide (Ag₂O) or copper(I) salts can be beneficial, though the mechanism is complex and may involve facilitating transmetalation. This needs to be optimized on a case-by-case basis.
-
Comparative Effect of Reaction Parameters on Protodeboronation:
| Parameter | Condition Favoring Protodeboronation | Recommended Condition to Minimize Protodeboronation | Rationale |
| Base | Strong (e.g., NaOH, KOH) | Mild (e.g., K₃PO₄, K₂CO₃, CsF) | Reduces the rate of base-catalyzed decomposition pathways. |
| Temperature | High (e.g., >100 °C) | Lowest effective temperature (e.g., 50-80 °C) | Slows the rate of the decomposition side reaction. |
| Water Content | High | Anhydrous or minimal water | Reduces the availability of the proton source required for C-H bond formation. |
| Reaction Time | Prolonged | As short as possible | Minimizes the time the unstable boronic acid is exposed to reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: How can I tell if protodeboronation is the cause of my low yield?
A1: The most direct way is to analyze your crude reaction mixture by LC-MS, GC-MS, or ¹H NMR. The key indicator is the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (Ar-H instead of Ar-B(OH)₂). This will be accompanied by a lower-than-expected yield of your desired biaryl product.
Q2: Does the choice of boronic ester (e.g., pinacol vs. MIDA) matter?
A2: Yes, significantly. While pinacol esters are more stable than the corresponding boronic acids, they can still undergo hydrolysis and subsequent protodeboronation. MIDA boronates are generally much more stable and are designed for slow release, making them an excellent choice for particularly unstable arylboronic acids. Recently, 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)s) have also been reported as highly stable derivatives that are even amenable to purification via silica gel chromatography.
Q3: Can I just add more boronic acid to compensate for the decomposition?
A3: While using an excess of the boronic acid is a common practice, it is often an inefficient and costly solution. It also increases the amount of the protodeboronated byproduct, which can complicate purification. A better approach is to optimize the reaction conditions to prevent decomposition in the first place.
Q4: How should I store unstable arylboronic acids?
A4: Unstable arylboronic acids should be stored in a cool, dry place under an inert atmosphere (argon or nitrogen). It is also advisable to store them as their more stable ester derivatives (e.g., MIDA or pinacol esters) for long-term storage. Avoid storing them in solution, especially in protic solvents.
Q5: I'm observing protodeboronation even at room temperature. Is this possible?
A5: Yes. While higher temperatures accelerate the process, some highly unstable boronic acids (especially certain heteroaromatics) can decompose at a significant rate even at room temperature, particularly if the pH is in the problematic range (e.g., neutral pH for 2-pyridylboronic acid). In such cases, the "slow-release" strategy is often the most effective solution.
Key Experimental Protocols
Protocol 1: Monitoring Protodeboronation by ¹H NMR Spectroscopy
This protocol allows you to quantify the rate of decomposition of your boronic acid under specific reaction conditions.
Materials:
-
Arylboronic acid of interest
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a clean singlet)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Base (if studying base-mediated decomposition)
-
NMR tubes
Procedure:
-
Prepare a stock solution of your arylboronic acid and the internal standard in the chosen deuterated solvent at a known concentration (e.g., 50 mM).
-
Transfer a precise volume (e.g., 0.6 mL) of this solution to an NMR tube.
-
Initial Spectrum (t=0): Acquire an initial ¹H NMR spectrum before heating to confirm the starting concentrations and ensure all components are present.
-
Time-Course Monitoring: Place the NMR tube in a pre-heated oil bath or a temperature-controlled NMR probe set to the reaction temperature.
-
At regular intervals (e.g., every 30 minutes), acquire a new spectrum.
-
Data Analysis: Integrate the signals for the starting boronic acid, the protodeboronated byproduct, and the internal standard. The change in the relative integrals over time will give you the rate of decomposition.
Protocol 2: Optimized Suzuki-Miyaura Coupling for an Unstable Boronic Acid
This protocol incorporates several strategies to minimize protodeboronation.
Materials:
-
Aryl halide (1.0 equivalent)
-
Unstable arylboronic acid (or its MIDA ester) (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos) (2-4 mol%)
-
Mild base (e.g., K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 2-MeTHF)
-
Schlenk flask or reaction vial with a septum
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide, the boronic acid (or MIDA ester), the base, the palladium catalyst, and the ligand.
-
Purge the vessel with the inert gas for 10-15 minutes.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS. The reaction should be stopped as soon as the starting material is consumed to avoid prolonged heating.
-
Upon completion, cool the reaction to room temperature, quench with water, and proceed with a standard aqueous workup and purification.
Troubleshooting Flowchart for Low Yield in Suzuki Coupling:
Caption: A decision tree for troubleshooting protodeboronation.
Improving the transmetalation step in Suzuki coupling of electron-deficient boronic acids
Technical Support Center: Improving Suzuki Coupling of Electron-Deficient Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling reaction, with a specific focus on challenges encountered with electron-deficient boronic acids.
Troubleshooting Guide
This section addresses specific issues that can lead to low yields or reaction failure when using electron-deficient boronic acids.
Q1: My Suzuki coupling reaction with an electron-deficient boronic acid is resulting in a very low yield. What are the most likely causes?
A1: Low yields in these specific couplings typically stem from two primary issues related to the electronic nature of your boronic acid:
-
Slow Transmetalation: The electron-withdrawing groups on the arylboronic acid decrease the nucleophilicity of the carbon atom attached to boron. This slows down the transfer of the organic group from the boron atom to the palladium center, which is a critical step in the catalytic cycle.[1][2]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[3] Electron-deficient boronic acids are particularly susceptible to this decomposition pathway, which consumes your starting material before it can participate in the desired coupling.[1][4]
Q2: How can I specifically address the slow transmetalation step?
A2: Accelerating transmetalation requires optimizing the conditions to favor the formation of a more reactive boron species. Key strategies include:
-
Use a Stronger Base: The role of the base is to activate the boronic acid by forming a more nucleophilic boronate ("ate") complex.[5] For electron-deficient systems, stronger bases are often required.[6][7]
-
Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands can promote the overall catalytic cycle.[7][8] While their primary role is often cited as accelerating oxidative addition and reductive elimination, they are crucial for achieving high turnover numbers in challenging couplings.[7]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier of the slow transmetalation step. However, this must be balanced, as excessive heat can also accelerate catalyst decomposition and protodeboronation.[3][6]
Q3: Protodeboronation seems to be consuming my starting material. How can I minimize this side reaction?
A3: Minimizing protodeboronation is critical for improving yields with electron-deficient boronic acids.[3] Consider the following approaches:
-
Use More Stable Boron Reagents: Convert the boronic acid into a more stable derivative like a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or an aryltrifluoroborate.[3][9] These reagents are more resistant to premature decomposition and can slowly release the active boronic acid into the reaction, keeping its concentration low and minimizing the rate of protodeboronation.[3][4]
-
Optimize Reaction Conditions: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[3]
-
Ensure Anhydrous Conditions: While many Suzuki couplings use aqueous bases, minimizing water content where possible can help suppress this side reaction.[3] Using anhydrous solvents and bases is a key strategy.
Q4: I suspect my palladium catalyst is not active or is decomposing. What should I check?
A4: Catalyst integrity is paramount for a successful reaction.
-
Reagent Quality: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored correctly under an inert atmosphere, as phosphines are susceptible to oxidation.[3]
-
Inert Atmosphere: Oxygen can deactivate the active Pd(0) catalyst.[3][6] It is crucial to thoroughly degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[3][6]
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G2, G3, G4 pre-catalysts) are often more stable and provide more consistent generation of the active Pd(0) species, leading to more reproducible results.[10]
Frequently Asked Questions (FAQs)
Q: For an electron-deficient partner, is it better to use a boronic acid or a boronic ester (e.g., pinacol ester)?
A: While boronic acids are sometimes considered more reactive, they are also more prone to protodeboronation, especially when electron-deficient.[11] Boronic esters, such as pinacol esters, offer significantly greater stability, reducing decomposition.[12][13] They can act as a "slow-release" source of the boronic acid, which is often beneficial for overall yield in these challenging couplings.[4] Therefore, for electron-deficient systems, starting with a stable boronic ester is highly recommended.[3]
Q: What is the best choice of base and solvent for these reactions?
A: A common and effective combination for difficult couplings is a strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent system like 1,4-dioxane/water or THF/water.[6][14] Strong bases like NaOH can also be effective.[8] The choice depends on the specific substrates and their sensitivity. Anhydrous conditions with a suitable base may also be necessary to prevent protodeboronation.[3]
Q: My coupling partner is an electron-deficient aryl chloride. What special considerations are needed?
A: Aryl chlorides are less reactive than bromides and iodides in the oxidative addition step.[7][8] To couple them successfully, you will typically need a highly active catalyst system. This usually involves using bulky, electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or tBu₃P) and often stronger bases to facilitate the challenging oxidative addition.[8][11][14]
Data Presentation
Table 1: Recommended Bases for Suzuki Coupling of Electron-Deficient Boronic Acids
| Base | Typical Solvent System | Strength | Key Considerations |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Strong | Very effective for challenging couplings; often a good starting point.[6][14] |
| Cs₂CO₃ | Dioxane, Toluene, THF | Strong | High solubility in organic solvents; can be very effective but is more expensive.[6] |
| NaOH | THF/H₂O | Strong | A strong, cost-effective option.[7][8] |
| K₂CO₃ | Toluene/H₂O, DMF | Moderate | A standard base, but may not be strong enough for difficult transmetalation.[15] |
| KF | Dioxane | Additive | Often used as an additive to activate boronic esters.[1] |
Table 2: Comparison of Boron Reagents for Stability and Reactivity
| Boron Reagent | Structure Example | Stability | Reactivity | Key Features |
| Boronic Acid | Ar-B(OH)₂ | Low | High | Prone to protodeboronation and trimerization (boroxines).[11] |
| Pinacol Ester | Ar-B(pin) | High | Moderate | Stable, crystalline solids; easy to purify and handle.[3][12] |
| MIDA Boronate | Ar-B(MIDA) | Very High | Low (requires deprotection) | Exceptionally stable to chromatography; used for sequential couplings.[3][12] |
| Aryltrifluoroborate | [Ar-BF₃]K | High | High (requires activation) | Stable, crystalline solids; reduced protodeboronation.[7][8] |
Visualizations
Logical and Mechanistic Diagrams
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the slow transmetalation step.
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Caption: Competing reaction pathways for electron-deficient boronic acids.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and should be optimized for specific substrates.
1. Reagent Preparation:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid ester (e.g., pinacol ester, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
2. Setting up an Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3][6]
3. Addition of Catalyst and Solvent:
-
Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if required.
-
Add the degassed solvent(s) via syringe. A common choice is a 4:1 to 10:1 mixture of 1,4-dioxane and water.[3] The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
4. Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C).[6]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or LC-MS).
5. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Boronic Pinacol Ester from a Boronic Acid
This procedure enhances the stability of the boron reagent before its use in the coupling reaction.
1. Dissolution:
-
In a round-bottom flask, dissolve the electron-deficient boronic acid (1.0 equiv) and pinacol (1.0-1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).
2. Dehydration:
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
Continue refluxing until no more water is collected.
3. Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly or purified by recrystallization or column chromatography if necessary.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chirik.princeton.edu [chirik.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Advanced Ligand Strategies for Suzuki-Miyaura Coupling with Electron-Rich Aryl Halides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with Suzuki-Miyaura reactions involving electron-rich and sterically hindered aryl halides. Here, we move beyond standard protocols to address specific issues through rational ligand selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction failing with electron-rich aryl halides like chloroanisole or N,N-dimethylaniline derivatives?
This is a classic challenge in cross-coupling chemistry. The primary reason for failure is the difficulty of the oxidative addition step.[1] This is the first and often rate-determining step in the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-halogen bond.[2][3]
-
Electronic Effects: Electron-donating groups (e.g., -OMe, -NMe₂) on the aryl halide increase the electron density of the aromatic ring. This makes the carbon-halogen bond stronger and less electrophilic, thus slowing down its reaction with the electron-rich Pd(0) center.[3][4]
-
Halide Reactivity: The reactivity order for halides in oxidative addition is I > Br > OTf >> Cl.[5] Aryl chlorides are particularly challenging due to their strong C-Cl bond, making them the most difficult substrates to activate.[1][5]
Standard ligands like triphenylphosphine (PPh₃) are often not electron-rich enough to promote this difficult oxidative addition, leading to low or no conversion.[5]
Q2: What is the fundamental role of a ligand in overcoming this challenge?
The ligand is arguably the most critical component for activating unreactive substrates. In this context, ligands serve two primary functions:
-
Electronic Activation: Electron-rich ligands donate electron density to the palladium center. This makes the metal more nucleophilic and better able to engage in the oxidative addition with the electron-rich aryl halide.[2][6]
-
Steric Influence: Bulky ligands promote the formation of a highly reactive, monoligated L₁Pd(0) species, which is believed to be a key intermediate in the catalytic cycle for challenging substrates.[7][8] This steric bulk also facilitates the final, product-releasing reductive elimination step.[6][9]
The ideal ligand for this application is therefore both electron-rich and sterically demanding .[2][10]
Q3: I see terms like "Buchwald ligands" and "NHCs." What are they and when should I use them?
These are the two premier classes of ligands developed specifically for challenging cross-coupling reactions.
-
Buchwald-Type Biaryl Phosphines: This is the most established and widely used class of ligands for coupling electron-rich aryl chlorides.[7][11] They feature a biaryl backbone with a phosphine group substituted with bulky alkyl groups (like dicyclohexyl or di-tert-butyl). Ligands like XPhos, SPhos, and DavePhos fall into this category. They provide the optimal combination of steric bulk and electron-donating character to facilitate difficult oxidative additions.[8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands.[12] They are even stronger electron donors than most phosphines.[13][14] Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidinium chloride) are excellent choices for activating stubborn aryl chlorides.[15][16]
General Guideline: For most electron-rich aryl chlorides and bromides, starting with a well-established Buchwald ligand like XPhos or SPhos is a reliable strategy. If that fails, or for particularly deactivated systems, screening an NHC ligand is a logical next step.
Troubleshooting Guide: Low Yield & No Reaction
This section provides a structured approach to troubleshooting when coupling an electron-rich aryl halide.
Issue 1: Low conversion, significant starting material remains.
Primary Cause: The oxidative addition step is too slow, and the catalyst is not turning over efficiently.
Solution Pathway:
-
Upgrade Your Ligand: This is the most impactful change you can make. If you are using PPh₃ or a bidentate ligand like dppf, switch to a modern, bulky, electron-rich monodentate ligand.[4][17]
Caption: Initial troubleshooting workflow for low conversion.
-
Select the Right Ligand Class: The choice between different advanced ligands can be critical.
| Ligand Class | Examples | Key Characteristics | Best For... |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, sterically bulky. Can be air-sensitive. | A good starting point for activating aryl chlorides, but sometimes less versatile than biarylphosphines.[1] |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Tunable steric and electronic properties. Generally air-stable and highly effective. | The workhorse ligands for a broad range of challenging Suzuki couplings, including those with electron-rich and sterically hindered substrates.[7][8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr, SIMes | Very strong σ-donors. Form robust bonds with palladium.[15][16] | Extremely deactivated aryl chlorides and when phosphine-based ligands fail. Can offer different selectivity in polyhalogenated systems.[15][16] |
-
Optimize Base and Solvent: A slow reaction may also be hampered by suboptimal base or solvent choice.
-
Base: For difficult couplings, stronger bases are often required to promote the transmetalation step. Switch from Na₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ .[17]
-
Solvent: Ensure your reagents are soluble. Aprotic polar solvents like dioxane, THF, or toluene , often with a small amount of water (e.g., 10:1 ratio), are standard. The water can help solubilize the inorganic base and facilitate the formation of the active boronate species.[17]
-
-
Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.[17] Reactions are typically run between 80-110 °C.
Issue 2: I'm observing decomposition, primarily protodeboronation of my boronic acid.
Primary Cause: The desired catalytic cycle is slow, giving side reactions a chance to occur. Protodeboronation (replacement of the -B(OH)₂ group with -H) is often accelerated by harsh basic conditions and high temperatures.[6][17]
Solution Pathway:
-
Use a More Active Ligand: This is counterintuitive but effective. A more active ligand (like XPhos or SIPr) will accelerate the entire catalytic cycle. A faster turnover means the boronic acid spends less time exposed to the basic, high-temperature conditions, minimizing decomposition.[17] This allows you to potentially lower the reaction temperature.
-
Use a Milder Base: If the ligand switch is insufficient, consider a milder base like potassium fluoride (KF).[17]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K). These are generally more resistant to protodeboronation under reaction conditions.[17][18]
Caption: Strategy to mitigate boronic acid decomposition.
Issue 3: My aryl halide is both electron-rich AND sterically hindered (e.g., ortho-substituted).
Primary Cause: This is a dual challenge. You need a ligand that is not only electron-rich enough to promote oxidative addition but also has the correct steric profile to accommodate the hindered substrate without preventing coordination.
Solution Pathway:
-
Select a Ligand Designed for Steric Hindrance: The Buchwald ligand family offers excellent solutions.
-
XPhos: Often the first choice. Its bulky di-tert-butylphosphine group and dimethylamino groups on the biaryl backbone provide a highly active catalyst.
-
Specialized Ligands: For extremely hindered couplings (e.g., forming tetra-ortho-substituted biaryls), ligands like RuPhos or others specifically designed with unique steric profiles may be necessary.[9][19][20]
-
-
Extended Reaction Times and Higher Temperatures: Sterically demanding couplings often require more forcing conditions to achieve good yields. Be prepared for reaction times of 12-24 hours at temperatures >100 °C.
Experimental Protocol: General Procedure for a Challenging Suzuki Coupling
This protocol is a robust starting point for coupling an electron-rich aryl chloride with an arylboronic acid.
Reagents & Equipment:
-
Aryl Chloride (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2.2-4.4 mol% relative to Pd)
-
Base (e.g., K₃PO₄, finely powdered, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 10:1 ratio, degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vial Preparation: To an oven-dried reaction vial, add the aryl chloride (1.0 equiv), arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).[17]
-
Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (XPhos, 2.2 mol%). Add this solid mixture to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.[17]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be around 0.1-0.2 M relative to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block (typically 100-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting aryl halide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
CheRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wordpress. (2025, December 17). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
ResearchGate. (2025, November 5). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ACS Publications. (2019, September 2). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Retrieved from [Link]
-
ACS Publications. (2024, August 10). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
National Institutes of Health. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2025, August 5). General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
ACS Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Retrieved from [Link]
Sources
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- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Suzuki Reactions with (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for Suzuki-Miyaura cross-coupling reactions involving (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid. This resource addresses common challenges, offering solutions and detailed protocols to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound in Suzuki coupling reactions.
Q1: I am observing very low to no yield in my Suzuki coupling reaction. What are the primary factors to investigate?
A1: Low or no product formation in Suzuki reactions with this compound can often be attributed to a few critical factors, primarily stemming from its electronic properties and steric hindrance.
-
Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivating prematurely. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions promote its reduction to Pd(0). Consider using a pre-formed, air-stable Pd(0) catalyst, such as a Buchwald precatalyst (e.g., XPhos Pd G3), for more reliable results.
-
Inefficient Transmetalation: this compound is electron-deficient due to the trifluoromethyl group, which can slow down the crucial transmetalation step in the catalytic cycle. A sufficiently strong base is necessary to form the more nucleophilic borate anion.
-
Steric Hindrance: The ortho-methoxy group introduces steric bulk around the boron center, which can impede the approach of the boronic acid to the palladium complex.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the unwanted homocoupling of the boronic acid. It is crucial to thoroughly degas all solvents and run the reaction under a completely inert atmosphere (e.g., Argon or Nitrogen).
Q2: My reaction is very slow and appears to stall before completion. How can I increase the reaction rate?
A2: Sluggish reactions are a common issue with electronically deactivated or sterically hindered substrates.
-
Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective. Employing bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), can significantly accelerate the reaction. These ligands stabilize the palladium center and promote both oxidative addition and reductive elimination.
-
Base Selection: A weak base may not be sufficient to activate the boronic acid for efficient transmetalation. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃. Ensure the base is finely powdered to maximize its surface area and reactivity.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the slower steps in the catalytic cycle. However, be mindful that higher temperatures can also increase the rate of side reactions.
-
Solvent System: The choice of solvent is critical. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. The water can help to dissolve the base and facilitate the formation of the active boronate species.
Q3: I am observing significant amounts of side products, particularly the homocoupling of my boronic acid and protodeboronation. What can I do to minimize these?
A3: Protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling are common side reactions, especially with electron-deficient boronic acids.
-
To Minimize Protodeboronation:
-
Use a Milder Base: While a strong base is needed for activation, an excessively strong base in the presence of water can accelerate protodeboronation. If this is a major issue, consider screening milder bases like KF.
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce protodeboronation.
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from premature decomposition. These esters often release the active boronic acid species slowly into the reaction mixture.
-
-
To Minimize Homocoupling:
-
Rigorous Degassing: The primary cause of homocoupling is the presence of oxygen. Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands may be necessary.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the general impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving electron-deficient and sterically hindered substrates like this compound.
Table 1: Effect of Palladium Catalyst and Ligand on Reaction Yield
| Catalyst/Ligand System | Typical Loading (mol%) | Suitability for Challenging Substrates | Notes |
| Pd(PPh₃)₄ | 2-5 | Low to Moderate | Often ineffective for sterically hindered or electron-deficient partners. |
| Pd(OAc)₂ / SPhos | 1-3 | High | Bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination. |
| Pd(OAc)₂ / XPhos | 1-3 | High | Similar to SPhos, often provides excellent results for difficult couplings. |
| XPhos Pd G3 | 1-3 | Very High | Air- and moisture-stable precatalyst that reliably generates the active Pd(0) species. |
| PdCl₂(dppf) | 2-5 | Moderate | Can be effective, but often requires higher temperatures. |
Table 2: Effect of Base and Solvent on Reaction Yield
| Base | Solvent System | General Applicability | Notes |
| K₂CO₃ | Dioxane/H₂O | Moderate | May not be strong enough for inefficient transmetalation. |
| K₃PO₄ | Toluene or Dioxane | High | A stronger base that is often effective for electron-deficient boronic acids. |
| Cs₂CO₃ | Dioxane or THF | High | Highly soluble and effective, but more expensive. |
| KF | Anhydrous THF | Moderate | A milder option that can reduce protodeboronation. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for your specific aryl halide.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent)
-
Oven-dried reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 2-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Technical Support Center: Enhancing the Reactivity of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields with this substrate can often be attributed to a combination of electronic and steric factors. The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the boronic acid, while the ortho-methoxy group can introduce steric hindrance.[1][2] Key areas to troubleshoot include:
-
Catalyst and Ligand: Ensure your palladium source and phosphine ligand are active and have been stored correctly under inert conditions to prevent degradation.[1][3]
-
Reaction Conditions: The reaction must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[1][3]
-
Reagent Quality: Verify the purity of your this compound and the aryl halide. Boronic acids can be susceptible to protodeboronation, especially in the presence of moisture and base.[3]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. Ensure the base is finely powdered and dry for anhydrous reactions.[1]
Q2: I am observing significant formation of byproducts, such as homocoupling of the boronic acid. How can I minimize this?
A2: Homocoupling is a common side reaction, particularly when the desired cross-coupling is slow. This can be exacerbated by the presence of oxygen or inefficient catalyst systems.[4] To mitigate homocoupling:
-
Thoroughly Degas Solvents: Ensure all solvents are rigorously degassed to remove dissolved oxygen.[5]
-
Use a Robust Catalyst System: Employing a pre-catalyst or a combination of a palladium source with a bulky, electron-rich ligand can promote the desired cross-coupling over homocoupling.
-
Control Reaction Temperature: While higher temperatures can sometimes overcome activation barriers, they can also promote side reactions. A careful optimization of the reaction temperature is recommended.[4]
Q3: What role does the ortho-methoxy group play in the reactivity of this compound?
A3: The ortho-methoxy group can have a dual role. It can create steric hindrance, which may impede the approach of the palladium catalyst to the reaction center.[2] However, the oxygen atom of the methoxy group can also potentially coordinate to the palladium center, an effect known as chelation assistance. This chelation can stabilize the transition state and in some cases, promote the catalytic cycle. The overall effect will depend on the specific reaction conditions, including the choice of ligand and palladium source.
Q4: Can additives be used to improve the reaction rate and yield?
A4: Yes, various additives can be employed to enhance the reactivity. The choice of base is a critical parameter that can be considered an additive. For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[4] In some cases, the addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be beneficial, especially in biphasic solvent systems.[6]
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
Recommended Actions:
-
Catalyst System: Switch to a more robust palladium precatalyst or a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. These are often more effective for sterically hindered and electron-deficient substrates.[4]
-
Base: If using a weaker base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃. The choice of base can significantly influence the rate of transmetalation.[4]
-
Temperature: Gradually increase the reaction temperature. However, monitor for the formation of degradation products, as higher temperatures can sometimes lead to catalyst decomposition.
-
Solvent: Ensure the solvent is anhydrous and properly degassed. Consider switching to a higher-boiling solvent like dioxane or toluene if using THF.
Issue 2: Protodeboronation of this compound
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with electron-deficient boronic acids.
Decision Tree for Mitigating Protodeboronation
Caption: A decision-making guide to address protodeboronation.
Recommended Actions:
-
Anhydrous Conditions: If using an aqueous base, switch to strictly anhydrous conditions. Water can be a proton source for this side reaction.[3]
-
Choice of Base: Use a non-hydroxide base such as potassium fluoride (KF) or carefully dried potassium phosphate (K₃PO₄).
-
Use of Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally less prone to protodeboronation and can slowly release the boronic acid in situ.[3]
-
Reaction Time: Optimize the reaction time. Shorter reaction times at a slightly higher catalyst loading may favor the desired coupling over the slower protodeboronation.
Data on Additive Effects (Illustrative)
While specific literature data for the effect of additives on the Suzuki-Miyaura coupling of this compound is limited, the following tables provide an illustrative guide to the expected impact of various additives based on general principles for challenging couplings.
Table 1: Effect of Different Bases on Reaction Yield
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 35 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 55 |
| 3 | K₃PO₄ | Dioxane | 100 | 8 | 85 |
| 4 | Cs₂CO₃ | Toluene | 110 | 6 | 92 |
This data is illustrative and intended to guide optimization.
Table 2: Effect of Different Ligands on Reaction Yield
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 40 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 45 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 88 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 95 |
This data is illustrative and intended to guide optimization.
Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Experimental Workflow
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv, finely powdered and dried)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Purification of Products from (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with products derived from reactions involving (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of products from reactions utilizing this compound, a common reagent in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Co-elution of the desired product with a major impurity of similar polarity.
Question: During column chromatography purification of my Suzuki-Miyaura coupling product, I observe a persistent impurity that co-elutes with my desired compound. What is the likely identity of this impurity and how can I remove it?
Answer: A common and often difficult-to-remove impurity in Suzuki-Miyaura reactions is the homocoupling product of the boronic acid.[1][2] In the case of this compound, this byproduct would be 2,2'-dimethoxy-4,4'-bis(trifluoromethyl)biphenyl. Due to its structural similarity to the desired biaryl product, it often exhibits very similar polarity, making chromatographic separation challenging.[3]
Troubleshooting Steps:
-
Optimize Chromatography:
-
Solvent System Screening: Experiment with a variety of solvent systems with different selectivities. A systematic screening of hexane/ethyl acetate, dichloromethane/methanol, and toluene/acetone gradients may reveal a system that provides better separation.
-
Isocratic vs. Gradient Elution: If using a gradient, try a shallow gradient or isocratic elution around the elution point of your product to improve resolution.
-
Alternative Stationary Phases: If silica gel is not effective, consider using alumina or reverse-phase (C18) chromatography.[4]
-
-
Recrystallization:
-
Recrystallization can be a highly effective method for removing homocoupling byproducts if a suitable solvent is found.[5]
-
Solvent Screening: Screen for single or dual solvent systems. Good single solvents will dissolve the crude product when hot but have low solubility when cold. For dual solvent systems, dissolve the product in a good solvent and add a poor solvent until turbidity is observed, then heat to redissolve and cool slowly.
-
-
Chemical Treatment:
-
Formation of a Diethanolamine Adduct: In some cases, unreacted boronic acid can be removed by forming a diethanolamine adduct, which can precipitate out of solution.[4] This is more effective for removing the starting material than the homocoupling product.
-
Issue 2: Low yield of the desired product and the presence of a significant amount of 1-methoxy-3-(trifluoromethyl)benzene.
Question: My reaction has a low yield of the desired cross-coupled product, and I have identified 1-methoxy-3-(trifluoromethyl)benzene as a major byproduct. What is causing this and how can I prevent it?
Answer: The formation of 1-methoxy-3-(trifluoromethyl)benzene is due to a common side reaction called protodeboronation, where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[6][7] Arylboronic acids with electron-withdrawing substituents, such as the trifluoromethyl group, can be more susceptible to protodeboronation.[8]
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Anhydrous Conditions: The presence of water can promote protodeboronation.[9] Ensure all solvents and reagents are anhydrous.
-
Choice of Base: The type and strength of the base can significantly influence the rate of protodeboronation. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH).[9]
-
Reaction Temperature: Higher temperatures can accelerate protodeboronation.[10] If possible, run the reaction at a lower temperature for a longer period.
-
Use of a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester, which can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[6][11]
-
-
Workup Procedure:
-
Minimize the exposure of the reaction mixture to acidic or strongly basic aqueous conditions during workup, as these can also promote protodeboronation.
-
Issue 3: Difficulty in removing residual palladium catalyst from the final product.
Question: After purification, my product is still contaminated with a black or dark-colored substance, which I suspect is palladium. How can I remove it?
Answer: Residual palladium from the catalyst can be a persistent impurity.
Troubleshooting Steps:
-
Filtration:
-
Pass a solution of the crude product through a pad of Celite® or silica gel to physically remove precipitated palladium.
-
-
Aqueous Washes:
-
Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help to sequester and remove palladium.
-
-
Activated Carbon Treatment:
-
Stirring a solution of the product with activated carbon for a period and then filtering can effectively adsorb residual palladium.
-
-
Scavenger Resins:
-
There are commercially available scavenger resins with functional groups that selectively bind to palladium. Stirring the product solution with one of these resins followed by filtration can be a very effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions involving this compound?
A1: Homocoupling is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[2] Rigorous exclusion of oxygen is crucial to suppress this pathway.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[12]
Q2: How does the electronic nature of this compound affect its reactivity and the likelihood of side reactions?
A2: The trifluoromethyl group is strongly electron-withdrawing, which can increase the Lewis acidity of the boron atom.[13] This can make the boronic acid more susceptible to protodeboronation under certain conditions.[8] The electron-withdrawing nature can also influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.
Q3: Are there any specific safety precautions I should take when working with this compound and its reaction products?
A3: Standard laboratory safety precautions should always be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Boronic acids and their derivatives can be irritants. Trifluoromethylated compounds should be handled with care, as they can have biological activity.
Data Presentation
Table 1: Common Side Products in Reactions with this compound and Their Properties.
| Side Product | Structure | Molar Mass ( g/mol ) | Typical Cause | Purification Challenge |
| Homocoupling Product | 2,2'-dimethoxy-4,4'-bis(trifluoromethyl)biphenyl | 378.27 | Presence of O₂ or excess Pd(II) | Similar polarity to the desired product, making chromatographic separation difficult.[3] |
| Protodeboronation Product | 1-methoxy-3-(trifluoromethyl)benzene | 176.14 | Presence of water, strong base, or high temperatures | Can often be removed by column chromatography due to a larger polarity difference with the desired biaryl product. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and base (2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purification of a Trifluoromethyl-Substituted Biaryl Product via pH-Dependent Extraction
This protocol is adapted from methods used for purifying compounds with acidic or basic handles and may be useful if the desired product or impurities have such functionalities.[14]
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Separate the organic layer and wash it with a dilute aqueous acid solution (e.g., 1M HCl) to remove any basic impurities.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Further purify the product by column chromatography or recrystallization if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Comparison of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid and Structurally Related Analogs
A Guide for Researchers in Synthetic Chemistry and Drug Development
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid and two structurally related alternatives: (2-Methoxyphenyl)boronic acid and (4-(trifluoromethyl)phenyl)boronic acid. Understanding the distinct spectroscopic signatures of these compounds is crucial for reaction monitoring, quality control, and the rational design of new chemical entities.
Introduction
This compound is a versatile building block in organic synthesis, particularly in cross-coupling reactions. Its unique substitution pattern, featuring both an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group, imparts specific reactivity and properties. This guide presents a detailed comparison of its NMR data with analogues containing only one of these key functional groups, offering insights into their electronic and structural differences. Due to the limited availability of public experimental spectra for this compound, predicted NMR data is provided for this compound.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for the three boronic acids.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~7.81 | Ar-H | ~164.0 | Ar-C (C-OCH₃) |
| ~7.35 | Ar-H | ~135.8 | Ar-C (C-CF₃) |
| ~7.29 | Ar-H | ~130.2 (q, J ≈ 32 Hz) | Ar-C (C-B) |
| ~5.50 (br s) | B(OH)₂ | ~124.3 (q, J ≈ 272 Hz) | CF₃ |
| ~3.95 | OCH₃ | ~120.5 | Ar-CH |
| ~114.8 | Ar-CH | ||
| ~111.9 | Ar-CH | ||
| ~56.0 | OCH₃ |
Solvent: CDCl₃. Prediction tool: ChemDraw.
Table 2: Experimental ¹H and ¹³C NMR Data for (2-Methoxyphenyl)boronic acid
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.83 (dd) | Ar-H | 163.7 | Ar-C (C-OCH₃) |
| 7.40 (ddd) | Ar-H | 137.1 | Ar-CH |
| 6.98 (d) | Ar-H | 132.5 | Ar-CH |
| 6.91 (t) | Ar-H | 121.3 | Ar-CH |
| 5.80 (br s) | B(OH)₂ | 115.0 (C-B) | Ar-C |
| 3.86 (s) | OCH₃ | 110.8 | Ar-CH |
| 55.8 | OCH₃ |
Solvent: CDCl₃.
Table 3: Experimental ¹H and ¹³C NMR Data for (4-(trifluoromethyl)phenyl)boronic acid
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 8.25 (s, br) | B(OH)₂ | 137.9 | Ar-C (C-B) |
| 8.01 (d) | Ar-H | 134.8 | Ar-CH |
| 7.65 (d) | Ar-H | 130.9 (q, J ≈ 32 Hz) | Ar-C (C-CF₃) |
| 124.9 (q, J ≈ 272 Hz) | CF₃ | ||
| 124.8 (q, J ≈ 4 Hz) | Ar-CH |
Experimental Protocols
A general methodology for the acquisition of NMR spectra for boronic acids is outlined below.
Sample Preparation:
-
Approximately 5-10 mg of the boronic acid sample is accurately weighed.
-
The sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.
-
The sample is gently agitated to ensure complete dissolution. For boronic acids prone to forming boroxines (anhydrides), the addition of a small amount of D₂O or using a deuterated alcohol as the solvent can help to break up these oligomeric species.[3]
Data Acquisition:
-
Instrumentation: NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR:
-
A standard single-pulse experiment is generally sufficient.
-
Key acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence is utilized.
-
A wider spectral width (e.g., 0-220 ppm) is required.
-
A significantly larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing:
The raw data (Free Induction Decay - FID) is processed using appropriate NMR software. Standard processing steps include:
-
Fourier Transformation: Conversion of the time-domain data (FID) to frequency-domain data (spectrum).
-
Phase Correction: Adjustment of the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correction of any distortions in the baseline of the spectrum.
-
Referencing: Calibration of the chemical shift axis by referencing the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Mandatory Visualization
The following diagram illustrates the general workflow for obtaining and processing NMR data for a chemical compound.
Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.
References
A Comparative Guide to the Spectroscopic Analysis of Biaryl Compounds Synthesized via Suzuki-Miyaura Coupling with (2-Methoxy-4-(trifluoromethyl)phenyl)boronic Acid
This guide provides a comparative overview of the spectroscopic characteristics of biaryl compounds synthesized using (2-methoxy-4-(trifluoromethyl)phenyl)boronic acid. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by representative experimental data and detailed protocols.
Introduction
This compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The presence of both an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group on the phenyl ring can significantly influence the electronic properties and, consequently, the spectroscopic signatures of the resulting compounds. This guide focuses on the spectroscopic analysis of a representative biaryl product formed by the reaction of this compound with an aryl halide.
Representative Synthesis
A common application of this compound is the Suzuki-Miyaura cross-coupling reaction to form a C-C bond with an aryl halide. For the purpose of this guide, we will consider the synthesis of 2-methoxy-4-(trifluoromethyl)-1,1'-biphenyl as a representative product.
Reaction Scheme:
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for the starting boronic acid and the resulting biaryl product. This data is compiled from typical values for similar functional groups and substitution patterns found in related literature.[3][4][5][6]
Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | 7.8-7.9 | d | Ar-H |
| 7.2-7.3 | d | Ar-H | |
| 7.1-7.2 | s | Ar-H | |
| 5.5-6.5 | br s | B(OH)₂ | |
| 3.9 | s | -OCH₃ | |
| 2-Methoxy-4-(trifluoromethyl)-1,1'-biphenyl | 7.3-7.5 | m | Ar-H (unsubstituted ring) |
| 7.2-7.3 | m | Ar-H (substituted ring) | |
| 3.8 | s | -OCH₃ |
Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Notes |
| This compound | 160-165 | C-OCH₃ |
| 110-140 | Aromatic Cs | |
| 123 (q) | -CF₃ (¹JCF ≈ 270 Hz) | |
| 55-56 | -OCH₃ | |
| 2-Methoxy-4-(trifluoromethyl)-1,1'-biphenyl | 155-160 | C-OCH₃ |
| 120-145 | Aromatic Cs | |
| 124 (q) | -CF₃ (¹JCF ≈ 272 Hz) | |
| 55-56 | -OCH₃ |
Table 3: Comparative IR and Mass Spectrometry Data
| Compound | IR Absorption (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | 3300-3500 (br, O-H), 2950-3050 (C-H), 1600 (C=C), 1350 (B-O), 1100-1300 (C-F) | [M-H]⁻, fragments corresponding to loss of water and boronic acid group. |
| 2-Methoxy-4-(trifluoromethyl)-1,1'-biphenyl | 3050-3100 (Ar C-H), 2850-2950 (Alkyl C-H), 1600 (C=C), 1100-1300 (C-F) | Molecular ion peak [M]⁺, characteristic fragmentation pattern of biphenyls. |
Experimental Protocols
A generalized protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol may require optimization depending on the specific aryl halide used.[1][7][8]
Materials:
-
This compound
-
Aryl halide (e.g., Bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Deionized Water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the reaction mixture.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted three times with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Spectroscopic Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
-
FT-IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared spectrometer, typically with the sample prepared as a KBr pellet or a thin film.[9]
-
Mass Spectrometry: Mass spectra are acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.[9]
Visualizing the Workflow
The following diagram illustrates the general workflow from synthesis to spectroscopic analysis.
Caption: General workflow for the synthesis and spectroscopic analysis.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Crystallographic Analysis of Trifluoromethoxy-Substituted Phenylboronic Acids
A Technical Guide for Researchers in Medicinal Chemistry and Materials Science
This guide provides an in-depth comparative analysis of the single-crystal X-ray crystallographic data for ortho- and para-trifluoromethoxy phenylboronic acids. As valuable reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, understanding their three-dimensional structure is crucial for predicting reactivity and designing novel molecules in drug discovery and materials science.[1][2][3] The trifluoromethoxy group, with its unique electronic and steric properties, significantly influences the crystal packing and intermolecular interactions of these compounds.[2] This guide will delve into the structural nuances of these isomers, providing supporting experimental data and a detailed protocol for their crystallographic analysis.
While the crystal structures for the ortho- and para-isomers have been successfully determined, it is noteworthy that obtaining single crystals of the meta-isomer has proven to be challenging, and as such, its crystallographic data is not included in this comparison.[3]
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for ortho- and para-trifluoromethoxy phenylboronic acid, allowing for a direct comparison of their solid-state structures.
| Parameter | ortho-(Trifluoromethoxy)phenylboronic Acid | para-(Trifluoromethoxy)phenylboronic Acid |
| CCDC Deposition No. | 2044318 | 2044319 |
| Chemical Formula | C₇H₇BF₃O₃ | C₇H₇BF₃O₃ |
| Formula Weight | 205.93 | 205.93 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 21.7886(10) | 11.9333(4) |
| b (Å) | 17.7996(4) | 7.5003(2) |
| c (Å) | 9.7820(4) | 9.7681(3) |
| α (°) | 90 | 90 |
| β (°) | 115.759(4) | 108.847(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 3416.3(2) | 827.42(4) |
| Z | 16 | 4 |
| Calculated Density (g/cm³) | 1.601 | 1.652 |
Structural Insights and Discussion
The crystallographic data reveals that both isomers crystallize in the monoclinic system, but in different space groups, C2/c for the ortho-isomer and P2₁/c for the para-isomer. This difference in space group immediately indicates a distinction in the symmetry of the crystal packing. A significant observation from the structural analysis is the formation of hydrogen-bonded dimers in both compounds, a common structural motif for phenylboronic acids.[3]
In the case of the ortho-isomer, an intramolecular hydrogen bond is formed between one of the hydroxyl groups of the boronic acid and the oxygen atom of the trifluoromethoxy group.[3] This interaction influences the conformation of the molecule, likely contributing to the observed twist of the boronic acid group relative to the phenyl ring.
For the para-isomer, the primary intermolecular interaction is the formation of centrosymmetric hydrogen-bonded dimers between the boronic acid moieties of two adjacent molecules.[3] The supramolecular assembly is further influenced by weak C-H···F and F···B interactions.[3]
The difference in substitution pattern directly impacts the crystal packing and the resulting unit cell parameters. The larger unit cell volume of the ortho-isomer suggests a less dense packing arrangement compared to the para-isomer, which is also reflected in their calculated densities.
Experimental Protocol for Single-Crystal X-ray Diffraction
The following protocol outlines the key steps for obtaining and analyzing the X-ray crystallographic data for trifluoromethoxy phenylboronic acids. This protocol is based on established methodologies for small molecule crystallography.[4][5][6]
Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis.[5] Slow evaporation is a commonly employed and effective method for growing crystals of phenylboronic acids.
-
Procedure:
-
Dissolve the purified trifluoromethoxy phenylboronic acid isomer in a suitable solvent (e.g., acetone for the ortho-isomer, toluene for the para-isomer) to create a near-saturated solution.[3]
-
To prevent the formation of the corresponding boroxine, add a single drop of water to the crystallization vial.[3]
-
Cover the vial with a perforated film (e.g., Parafilm®) to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to a week, during which time single crystals should form.
-
-
Causality: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects. The choice of solvent is critical as it influences solubility and crystal habit. The addition of water helps to maintain the boronic acid in its monomeric form.
Crystal Mounting and Data Collection
-
Procedure:
-
Carefully select a well-formed single crystal with sharp edges and no visible defects under a microscope.
-
Mount the selected crystal on a suitable goniometer head.
-
Data collection is typically performed on a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.[4] For the reported structures, a SuperNova diffractometer with Mo-Kα radiation (λ = 0.7107 Å) was used.[3]
-
The crystal is cooled to 100 K using a cryostream to minimize thermal vibrations and potential radiation damage.
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Causality: A high-quality crystal will produce a sharp diffraction pattern. Cooling the crystal enhances the quality of the diffraction data by reducing atomic motion.
Data Reduction and Structure Solution
-
Procedure:
-
The collected diffraction images are processed to integrate the intensities of the reflections. Software such as CrysAlisPro can be used for this purpose.[3]
-
An absorption correction is applied based on the crystal's shape and size.
-
The crystal structure is solved using direct methods, which are effective for small molecules. The SHELXS program is a common choice for this step.[3]
-
The structural model is then refined using a least-squares method, for example, with the SHELXL program.[3] All non-hydrogen atoms are typically refined anisotropically.
-
-
Causality: Data reduction corrects for experimental factors to yield accurate reflection intensities. Structure solution determines the initial positions of the atoms in the unit cell, and refinement optimizes these positions to best fit the experimental data.
Workflow and Structural Visualizations
The following diagrams illustrate the experimental workflow for single-crystal X-ray diffraction and a representation of the hydrogen-bonded dimer observed in the para-isomer.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Caption: Schematic of the hydrogen-bonded dimer in para-(trifluoromethoxy)phenylboronic acid.
Conclusion
The single-crystal X-ray diffraction data provides invaluable insights into the solid-state structures of ortho- and para-trifluoromethoxy phenylboronic acids. The position of the trifluoromethoxy substituent significantly influences the molecular conformation and the resulting crystal packing through a combination of intramolecular and intermolecular interactions. This detailed structural understanding is fundamental for rationalizing the physicochemical properties and reactivity of these important synthetic building blocks, thereby aiding in the design of new pharmaceuticals and functional materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
A Comparative Guide to the Purity Assessment of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic Acid: Titration vs. HPLC
Introduction: The Critical Role of Purity in Boronic Acid Intermediates
(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is a highly functionalized intermediate pivotal in modern pharmaceutical development.[1][2] As a key building block in Suzuki-Miyaura cross-coupling reactions, its purity is not merely a quality metric but a determinant of reaction yield, impurity profile, and the ultimate safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] Boronic acids have contributed to a new wave of therapeutics, including FDA-approved drugs for oncology and infectious diseases, underscoring the necessity for robust analytical control.[3][4][5]
This guide provides an in-depth comparison of two orthogonal analytical techniques for assessing the purity of this compound: classic potentiometric titration and modern Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the fundamental principles, provide detailed experimental protocols, and discuss the strategic application of each method in a drug development context, grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[6][7][8]
Method 1: Purity by Potentiometric Titration
Potentiometric titration is a robust and cost-effective method for determining the absolute molar content of an acidic or basic substance. It relies on measuring the potential difference (voltage) between two electrodes as a titrant is added, allowing for precise endpoint detection without a visual indicator.[9][10][11]
The Principle: Overcoming the Challenge of Weak Acidity
Arylboronic acids, including our target compound, are very weak Lewis acids and do not exhibit a sharp, discernible endpoint when titrated directly with a strong base like sodium hydroxide (NaOH).[12] To overcome this, a polyol, typically D-Mannitol, is added to the solution. Mannitol forms a stable, bidentate ester complex with the boronic acid.[13][14] This complexation event significantly increases the acidity of the boronic acid, transforming it into a much stronger Brønsted acid that can be accurately titrated, yielding a sharp and clear inflection point at the equivalence volume.[12][15]
Detailed Experimental Protocol: Potentiometric Titration
This protocol is designed to be a self-validating system, incorporating standardization of the titrant to ensure accuracy.
1. Equipment and Reagents:
-
Automatic Potentiometric Titrator with a combination pH electrode
-
Calibrated 10 mL or 20 mL burette
-
Analytical balance (0.1 mg readability)
-
Standard 0.1 M Sodium Hydroxide (NaOH), freshly standardized
-
This compound sample
-
D-Mannitol (reagent grade)
-
Solvent: 75:25 Methanol/CO₂-free Deionized Water
2. Titrant Standardization (0.1 M NaOH):
-
Accurately weigh ~0.5 g of primary standard potassium hydrogen phthalate (KHP), dried at 110°C.
-
Dissolve in 50 mL of CO₂-free deionized water.
-
Titrate with the ~0.1 M NaOH solution to the potentiometric endpoint.
-
Calculate the exact molarity of the NaOH solution. Perform in triplicate.
3. Sample Analysis:
-
Accurately weigh approximately 220 mg (1 mmol) of the this compound into a 150 mL beaker.
-
Add 50 mL of the Methanol/Water solvent and stir until fully dissolved.
-
Add 2.0 g of D-Mannitol and stir for 5 minutes to ensure complete complexation.
-
Immerse the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the magnetic stir bar.
-
Titrate the solution with the standardized 0.1 M NaOH. Record the pH or mV reading against the volume of titrant added. The titrator should be set to add smaller increments near the expected equivalence point.
4. Data Analysis & Purity Calculation:
-
The equivalence point (V_eq) is the volume of NaOH at which the largest change in pH/mV occurs, often determined automatically by the titrator software using a first or second derivative plot.
-
Calculate the purity (Assay %) using the following formula:
Purity (%) = (V_eq × M_NaOH × MW_Analyte) / (W_Sample) × 100
Where:
-
V_eq = Equivalence volume of NaOH in Liters (L)
-
M_NaOH = Molarity of standardized NaOH (mol/L)
-
MW_Analyte = Molecular Weight of the boronic acid (219.95 g/mol )[16]
-
W_Sample = Weight of the boronic acid sample in grams (g)
-
Workflow for Potentiometric Titration
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Potentiometric titration [protocols.io]
- 10. gacbe.ac.in [gacbe.ac.in]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdn.hach.com [cdn.hach.com]
- 14. researchgate.net [researchgate.net]
- 15. brainly.in [brainly.in]
- 16. chemimpex.com [chemimpex.com]
A Comparative Analysis of Suzuki Coupling Yields Utilizing Fluorinated Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. For researchers, scientists, and professionals in drug development, the incorporation of fluorine atoms into molecules is of particular interest as it can enhance metabolic stability and binding affinity. This guide provides a comparative overview of Suzuki coupling reaction yields using various fluorinated boronic acids, supported by experimental data from the literature.
The reactivity of the components in a Suzuki coupling is crucial, and for aryl halides, the general trend for reactivity is I > Br > OTf >> Cl.[1] The choice of fluorinated boronic acid, catalyst, ligand, base, and solvent system all play significant roles in optimizing the reaction yield.
Quantitative Performance Comparison
The following tables summarize the reported yields for the Suzuki-Miyaura coupling of different fluorinated boronic acids with various aryl and heteroaryl halides. These datasets have been compiled from multiple sources to illustrate the impact of fluorine substitution on the boronic acid and the electronic effects of substituents on the coupling partner.
Table 1: Suzuki Coupling Yields with 2,5-Difluorophenylboronic Acid and Aryl Halides [1]
| Coupling Partner (Aryl Halide) | Substituent | Product | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Electron-withdrawing | 4-(2,5-Difluorophenyl)acetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 |
| 4-Bromobenzonitrile | Electron-withdrawing | 4-(2,5-Difluorophenyl)benzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 |
| 1-Bromo-4-nitrobenzene | Electron-withdrawing | 1-(2,5-Difluorophenyl)-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 4 | 88 |
| 4-Bromoanisole | Electron-donating | 4-(2,5-Difluorophenyl)anisole | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 24 | 78 |
| 4-Chlorotoluene | Electron-donating | 4-(2,5-Difluorophenyl)toluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 18 | 65 |
Table 2: Suzuki Coupling Yields with Various Fluorinated and Heteroaryl Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor) [2][3]
| Boronic Acid/Ester | Product | Yield (%) |
| 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 |
| 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 75 |
| 3-Thiopheneboronic acid | 2-(Thiophen-3-yl)pyridine | 89 |
| 3-Furanboronic acid | 2-(Furan-3-yl)pyridine | 68 |
| 2-Fluoropyridine-3-boronic acid | 2-(2-Fluoropyridin-3-yl)pyridine | 55 |
| 3-Fluoropyridine-4-boronic acid | 2-(3-Fluoropyridin-4-yl)pyridine | 62 |
Table 3: Suzuki Coupling Yields with Polyfluorinated Phenylboronic Acids and 1-Bromo-2,3,4,5-tetrafluorobenzene [4]
| Boronic Acid | Ligand | Yield (%) |
| 2,3,4,5-Tetrafluorophenylboronic acid | CyJohnPhos | 98 |
| 2,3,4,5-Tetrafluorophenylboronic acid | SPhos | 48 |
| 2,3,4,5-Tetrafluorophenylboronic acid | RuPhos | 47 |
| 2,3,4,5-Tetrafluorophenylboronic acid | XPhos | 45 |
| Pentafluorophenylboronic acid | CyJohnPhos | 88 |
| 2,6-Difluorophenylboronic acid | DavePhos | 58 |
It is important to note that direct comparisons can be challenging due to variations in reaction conditions and coupling partners across different studies.[2] The instability of highly fluorinated phenylboronic acids under basic conditions can also be a significant factor, often necessitating the use of specialized precatalysts.[4]
Experimental Protocols
The following are generalized experimental procedures for Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids.
General Procedure for Coupling with Aryl Bromides: [1]
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 equiv.), the fluorinated boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon). Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]
General Procedure for Coupling with Aryl Chlorides: [1]
This protocol outlines a general procedure for the more challenging coupling of fluorinated boronic acids with aryl chlorides, which often require more active catalysts and harsher conditions.[1]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl chloride (1.0 equiv.), the fluorinated boronic acid (1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., K₃PO₄, 3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas. Add a degassed solvent (e.g., t-BuOH or toluene).
-
Reaction: Heat the reaction mixture to a high temperature (typically 100-130 °C) and stir for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizing the Process
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
References
A Comparative Guide to the Electronic Properties of Fluorinated and Non-Fluorinated Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Arylboronic acids, key building blocks in organic synthesis, are no exception. The introduction of fluorine substituents onto the aryl ring significantly alters the electronic properties of the boronic acid moiety, impacting its acidity, reactivity, and potential applications. This guide provides an objective comparison of the electronic properties of fluorinated and non-fluorinated arylboronic acids, supported by experimental data and detailed methodologies.
Enhanced Acidity: The Primary Electronic Effect of Fluorination
The most significant electronic consequence of fluorinating arylboronic acids is the enhancement of their acidity.[1][2] This increased acidity is crucial for various applications, including their use as receptors for important bioanalytes and as biologically active substances.[1][3] The acidity of boronic acids is typically discussed in terms of both Brønsted acidity (pKa) and Lewis acidity.
Brønsted Acidity (pKa)
The pKa of an arylboronic acid is a measure of its ability to donate a proton. The introduction of electron-withdrawing fluorine atoms to the aromatic ring increases the acidity, resulting in a lower pKa value.[1][2] The magnitude of this effect is dependent on the number and position of the fluorine substituents.[1][2]
Generally, the acidity increases with the number of fluorine substituents. The position of the fluorine atom also plays a critical role, with ortho-substitution often leading to a more pronounced increase in acidity due to the potential for intramolecular hydrogen bonding.[1] In contrast, a para-fluoro substituent has a less pronounced effect due to the competing inductive and resonance effects.[1]
Table 1: Comparison of pKa Values for Selected Fluorinated and Non-Fluorinated Arylboronic Acids
| Arylboronic Acid | pKa |
| Phenylboronic acid | 8.86[1][2] |
| 4-Fluorophenylboronic acid | 8.77[2] |
| 2-Fluorophenylboronic acid | 8.05 |
| 3-Fluorophenylboronic acid | 8.35 |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17[2] |
| 4-(Trifluoromethyl)phenylboronic acid | 7.86 |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).
Lewis Acidity
Arylboronic acids also function as Lewis acids by accepting a pair of electrons. The Lewis acidity is influenced by the electron density on the boron atom. Fluorination of the aryl ring withdraws electron density, making the boron center more electrophilic and thus a stronger Lewis acid.[4] This enhanced Lewis acidity can be quantified using methods such as the Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift of a Lewis base like triethylphosphine oxide (Et₃PO) upon coordination to the Lewis acid.[4]
Impact on Reactivity: The Case of Suzuki-Miyaura Coupling
The altered electronic properties of fluorinated arylboronic acids directly influence their reactivity in common cross-coupling reactions. In the context of the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, the use of fluorinated arylboronic acids can lead to both advantages and challenges.
The increased electrophilicity of the boron atom in fluorinated arylboronic acids can facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle. However, highly fluorinated arylboronic esters have also been noted for their unique stability and reactivity profiles, sometimes requiring specific catalytic systems or conditions to achieve high yields.[5] Furthermore, fluorinated arylboronic acids can be susceptible to protodeboronation, a side reaction that can lower the efficiency of the desired cross-coupling.[2]
Experimental Protocols
Accurate determination of the electronic properties of arylboronic acids is crucial for their effective application. The following are detailed methodologies for key experiments.
Potentiometric Titration for pKa Determination
Objective: To determine the acid dissociation constant (pKa) of an arylboronic acid in an aqueous or mixed-solvent system.
Materials:
-
Arylboronic acid sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (to maintain constant ionic strength)
-
Deionized water (and co-solvent if necessary, e.g., DMSO)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the arylboronic acid and dissolve it in a specific volume of deionized water (or a water/co-solvent mixture). Add a known concentration of KCl.
-
Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titration: Add the standardized NaOH solution in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of NaOH.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Spectrophotometric Titration for pKa Determination
Objective: To determine the pKa of an arylboronic acid by monitoring changes in its UV-Vis absorbance spectrum as a function of pH. This method is particularly useful for compounds with a chromophore that changes upon ionization.
Materials:
-
Arylboronic acid sample
-
A series of buffer solutions with known pH values spanning the expected pKa range.
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the arylboronic acid in a suitable solvent (e.g., water or a water/organic solvent mixture).
-
Sample Preparation: For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a cuvette containing a specific buffer solution.
-
Spectral Measurement: Record the UV-Vis absorbance spectrum for each sample at each pH.
-
Data Analysis: Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the arylboronic acid. Plot the absorbance at this wavelength against the pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
Logical Relationship of Fluorine Substitution's Impact
The following diagram illustrates the causal chain of how fluorine substitution on an arylboronic acid leads to changes in its electronic properties and subsequent reactivity.
Caption: Impact of fluorine substitution on arylboronic acid properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: Arylboronic Acids vs. Their Pinacol Esters in Research and Development
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative stability of arylboronic acids and their corresponding pinacol esters, supported by experimental data and detailed protocols.
In the realm of synthetic chemistry and drug discovery, arylboronic acids and their derivatives are indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of arylboronic acids often presents significant challenges related to storage, handling, and purification. A common strategy to mitigate these issues is the conversion of arylboronic acids to their more stable pinacol esters. This guide provides an in-depth comparison of the stability of these two critical classes of reagents, supported by quantitative data and experimental methodologies, to aid researchers in making informed decisions for their synthetic endeavors.
The Stability Trade-Off: Reactivity vs. Robustness
The fundamental difference between arylboronic acids and their pinacol esters lies in a trade-off between reactivity and stability. Arylboronic acids are generally more reactive, which can lead to faster reaction times in cross-coupling reactions. This heightened reactivity is attributed to the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles. However, this reactivity comes at the cost of diminished stability. Arylboronic acids are susceptible to several degradation pathways, including oxidation and dehydration to form cyclic trimeric anhydrides known as boroxines.
Conversely, arylboronic acid pinacol esters offer significantly enhanced stability. The pinacol group sterically protects the boron center from nucleophilic attack and enzymatic degradation, making these esters less prone to hydrolysis, oxidation, and protodeboronation. This increased stability makes them easier to handle, purify via silica gel chromatography, and store for extended periods.
Quantitative Stability Comparison
While the qualitative stability advantages of pinacol esters are widely acknowledged, quantitative data provides a clearer picture for researchers. The following tables summarize the comparative stability of arylboronic acids and their pinacol esters under various conditions.
Hydrolytic Stability
One of the most significant advantages of pinacol esters is their increased resistance to hydrolysis. The hydrolysis of a pinacol ester back to the boronic acid is a reversible process that can be influenced by factors such as pH and the electronic properties of the aryl group.
Table 1: Hydrolytic Stability of Phenylboronic Acid Pinacol Esters at Physiological pH (7.4)
| Compound | Half-life (t½) in minutes | Time for Complete Hydrolysis (minutes) |
|---|---|---|
| Amino-substituted Phenylboronic Pinacol Ester | 5 | 60 |
| Hydroxyl-substituted Phenylboronic Pinacol Ester | < 5 | 5 |
| Acetamide-substituted Phenylboronic Pinacol Ester | < 5 | 5 |
Data sourced from a study on the susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH.
Stability on Silica Gel
The ability to purify compounds using silica gel chromatography is a cornerstone of organic synthesis. Arylboronic acids often exhibit poor stability and strong adsorption on silica gel, leading to decomposition and low recovery yields. Pinacol esters, in contrast, are significantly more stable under these conditions.
Table 2: Qualitative Comparison of Stability on Silica Gel
| Compound Type | Stability on Silica Gel | Chromatographic Behavior |
|---|---|---|
| Arylboronic Acids | Generally unstable, prone to decomposition. | Often results in streaking and poor separation. |
| Arylboronic Acid Pinacol Esters | Significantly more stable. | Typically allows for clean separation and good recovery. |
Key Degradation Pathways and the Protective Role of Pinacol Esters
The enhanced stability of pinacol esters can be understood by examining the primary degradation pathways of arylboronic acids and how the pinacol group mitigates them.
Arylboronic acids exist in equilibrium with their dehydrated trimeric form, boroxines. This equilibrium can complicate characterization and quantification. Furthermore, the carbon-boron bond in arylboronic acids is susceptible to cleavage through oxidative pathways. The formation of the pinacol ester effectively "protects" the boronic acid functionality, hindering both dehydration and oxidation.
Experimental Protocols
To enable researchers to conduct their own stability comparisons, detailed experimental protocols for key stability-indicating assays are provided below.
Protocol 1: Hydrolytic Stability Assessment by ¹H NMR Spectroscopy
This method allows for the real-time monitoring of the hydrolysis of a boronate ester to its corresponding boronic acid.
Materials:
-
Boronate ester
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)
-
D₂O
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the boronate ester and the internal standard in the deuterated organic solvent.
-
Transfer a known volume of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a specific volume of D₂O to the NMR tube to initiate hydrolysis.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the boronate ester and the resulting boronic acid relative to the internal standard.
-
Plot the concentration of the boronate ester as a function of time to determine the rate of hydrolysis.
Protocol 2: Oxidative Stability Assessment by HPLC
This protocol provides a method to compare the susceptibility of boronic acids and their esters to oxidation.
Materials:
-
Arylboronic acid or arylboronic acid pinacol ester
-
Solvent (e.g., acetonitrile/water mixture)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a suitable column (e.g., C18)
-
Quenching agent (e.g., sodium sulfite)
Procedure:
-
Prepare a standard solution of the arylboronic acid or its pinacol ester in the chosen solvent.
-
To a stirred solution of the boron compound at a known concentration, add a specific amount of the oxidizing agent.
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of the quenching agent.
-
Analyze the quenched sample by HPLC to determine the remaining concentration of the starting material.
-
Plot the concentration of the starting material as a function of time to evaluate its oxidative stability.
Conclusion
For researchers in synthetic chemistry and drug development, understanding the stability profiles of arylboronic acids and their pinacol esters is crucial for the successful design and execution of synthetic routes. While arylboronic acids offer higher reactivity, their inherent instability can lead to challenges in purification, storage, and handling. Arylboronic acid pinacol esters provide a robust alternative, offering significantly enhanced stability towards hydrolysis, oxidation, and decomposition on silica gel. This makes them the reagents of choice for multi-step syntheses, high-throughput screening applications, and situations where long-term storage is required. By carefully considering the stability-reactivity trade-off and utilizing the appropriate experimental protocols to assess stability, researchers can optimize their synthetic strategies and accelerate the discovery and development of new chemical entities.
A Senior Application Scientist's Guide to Evaluating the Biological Activity of Molecules Derived from (2-Methoxy-4-(trifluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of specific chemical moieties can profoundly influence the biological activity of small molecules. (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid represents a versatile scaffold, combining the electron-donating methoxy group and the strongly electron-withdrawing, lipophilic trifluoromethyl group. This unique electronic and steric profile makes its derivatives prime candidates for investigation in various therapeutic areas, particularly in oncology and enzyme inhibition.
This guide provides a comprehensive framework for evaluating the biological potential of novel compounds synthesized from this promising building block. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and compare the potential activities of these derivatives with established alternatives, supported by experimental data from analogous compounds.
The Rationale: Why this compound Derivatives?
The interest in derivatives of this compound stems from the well-documented pharmacological properties of its constituent functional groups.
-
The Boronic Acid Moiety: Boronic acids and their derivatives are renowned for their ability to form reversible covalent bonds with the active site serine residues of proteases and other enzymes.[1][2] This has led to the development of successful drugs like the proteasome inhibitor Bortezomib, used in the treatment of multiple myeloma.[3][4] The boronic acid group can also participate in hydrogen bonding and other non-covalent interactions, enhancing binding affinity to biological targets.[5]
-
The Trifluoromethyl Group: The -CF3 group is a bioisostere for a methyl group but with significantly different electronic properties. Its high electronegativity and lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[6] The introduction of a trifluoromethyl group is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic properties.[6]
-
The Methoxy Group: The methoxy group, an electron-donating substituent, can influence the electronic environment of the phenyl ring and participate in hydrogen bonding, potentially modulating the binding of the molecule to its target.[7][8]
The combination of these three features in a single scaffold suggests that derivatives of this compound could exhibit potent and selective biological activities, particularly as anticancer agents or enzyme inhibitors.
Crafting Derivatives: A Synthetic Overview
The versatility of this compound allows for its incorporation into a wide array of molecular frameworks. A common and powerful synthetic route is the Suzuki-Miyaura cross-coupling reaction, where the boronic acid is coupled with various aryl or heteroaryl halides to generate biaryl structures. This reaction is highly efficient and tolerates a broad range of functional groups, enabling the synthesis of a diverse library of derivatives for biological screening.
Evaluating Biological Activity: A Multi-pronged Approach
A thorough evaluation of the biological activity of newly synthesized derivatives requires a tiered screening approach. This typically begins with broad cytotoxicity screening against cancer cell lines, followed by more specific enzyme inhibition assays based on the structural features of the compounds.
Part 1: Anticancer Activity Screening
The initial assessment of anticancer potential is often performed using a cell viability assay, such as the MTT assay. This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death.
Experimental Protocol: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Data: Cytotoxicity of Structurally Related Compounds
While specific data for derivatives of this compound are not yet widely published, we can draw comparisons from structurally similar compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxy-substituted Chalcones | MCF-7 | 6.6 | [9] |
| Trifluoromethyl-substituted Quinoxalines | NCI-60 Panel (mean) | 0.15 - 1.02 | [10] |
| Boronic Acid Analogs of Combretastatin A-4 | MCF-7 | Low nanomolar | [5][7] |
These data suggest that the incorporation of methoxy, trifluoromethyl, and boronic acid functionalities can lead to potent anticancer activity. Derivatives of this compound, combining these features, are therefore highly likely to exhibit significant cytotoxicity against various cancer cell lines.
Part 2: Enzyme Inhibition Assays
Given the known propensity of boronic acids to inhibit proteases and other enzymes, it is logical to investigate the potential of the synthesized derivatives as enzyme inhibitors. Two key targets in cancer therapy are the proteasome and histone deacetylases (HDACs).
Experimental Protocol: Proteasome Inhibition Assay
Principle: This fluorometric assay measures the chymotrypsin-like activity of the 20S proteasome. A fluorogenic substrate is cleaved by the proteasome, releasing a fluorescent molecule that can be quantified.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2). Prepare a stock solution of the fluorogenic substrate (e.g., Suc-LLVY-AMC).
-
Assay Setup: In a black 96-well plate, add the reaction buffer, purified 20S proteasome, and serial dilutions of the test compounds. Include a vehicle control and a positive control inhibitor (e.g., Bortezomib).
-
Incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 60 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.
Experimental Protocol: Histone Deacetylase (HDAC) Inhibition Assay
Principle: This fluorometric assay measures the activity of HDAC enzymes. A substrate containing an acetylated lysine residue is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an HDAC assay buffer. Prepare the fluorogenic HDAC substrate and a developer solution containing a protease.
-
Assay Setup: In a black 96-well plate, add the assay buffer, a source of HDAC enzymes (e.g., nuclear extract or purified HDACs), and serial dilutions of the test compounds. Include a vehicle control and a positive control inhibitor (e.g., Trichostatin A).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Development: Add the developer solution to each well and incub in the dark at room temperature for 15 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.
Comparative Data: Enzyme Inhibition by Structurally Related Compounds
| Compound Class | Target Enzyme | IC50 | Reference |
| Dipeptidyl Boronic Acids | Proteasome (Chymotrypsin-like) | Potent, selective | [2] |
| Trifluoromethyl Ketones | HDACs | Class-dependent | [11][12] |
| Boronic Acid Derivatives | Proteasome | Varies with substructure | [1] |
The potent inhibitory activity of boronic acids against the proteasome and the emerging role of trifluoromethyl ketones as HDAC inhibitors suggest that derivatives of this compound could be dual inhibitors or exhibit selective activity against one of these important cancer targets.
Visualizing the Path Forward: A Logical Workflow
The evaluation of novel compounds is a systematic process that moves from broad screening to more specific and mechanistic studies.
Conclusion and Future Directions
Derivatives of this compound represent a compelling class of molecules for biological evaluation. The strategic combination of a boronic acid, a trifluoromethyl group, and a methoxy group on a phenyl scaffold provides a strong foundation for the design of potent and selective anticancer agents and enzyme inhibitors.
The experimental framework outlined in this guide provides a robust starting point for researchers to systematically evaluate the biological activity of these novel compounds. By combining cytotoxicity screening with targeted enzyme inhibition assays, a clear picture of their therapeutic potential can be established. Subsequent structure-activity relationship studies will be crucial for optimizing lead compounds and advancing them through the drug discovery pipeline. The exploration of this chemical space holds significant promise for the development of next-generation therapeutics.
References
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Boron-containing anticancer agents: a target-centric review of structure–activity relationships and clinical pipeline. (n.d.). Semantic Scholar. Retrieved December 30, 2025, from [Link]
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Madsen, A. S., & Olsen, C. A. (2015). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 7(1), 60-67. [Link]
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Orr, S., et al. (2019). Assessment of the trifluoromethyl ketone functionality as an alternative zinc-binding group for selective HDAC6 inhibition. MedChemComm, 10(6), 941-947. [Link]
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Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents. (n.d.). Request PDF. Retrieved December 30, 2025, from [Link]
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Arnst, J. L., et al. (2024). Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents. Bioorganic & Medicinal Chemistry, 116, 117999. [Link]
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A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. (2015, December 15). RSC Publishing. [Link]
-
Mwakwari, S. C., et al. (2018). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 157, 103-116. [Link]
-
Trifluoromethyl ketones as inhibitors of histone deacetylase. (2025, August 5). Request PDF. [Link]
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Kuroda, T., et al. (2012). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry, 20(11), 3535-3544. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Retrieved December 30, 2025, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved December 30, 2025, from [Link]
-
Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. (n.d.). MDPI. Retrieved December 30, 2025, from [Link]
-
Wang, Y., et al. (2023). Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1. Proceedings of the National Academy of Sciences, 120(51), e2311681120. [Link]
-
Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 8(4), 333-338. [Link]
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Kisselev, A. F., & Goldberg, A. L. (2005). Advances in and applications of proteasome inhibitors. Chemistry & Biology, 12(11), 1163-1173. [Link]
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Recent advances in proteasome inhibitor discovery. (2013, April 2). ResearchGate. [Link]
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Proteasome inhibitor. (n.d.). Wikipedia. Retrieved December 30, 2025, from [Link]
-
Ancizu, S., et al. (2004). Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3711-3721. [Link]
-
New Fluoro‐ and Trifluoromethyl‐Substituted Trimethoxychalcones as Anticancer Agents: Synthesis, Bio‐evaluation, and Computational Studies. (2023, August 23). Request PDF. [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. Retrieved December 30, 2025, from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). PMC. [Link]
-
Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved December 30, 2025, from [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). Arabian Journal of Chemistry. Retrieved December 30, 2025, from [Link]
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Structural diversity and biological activity of natural p-terphenyls. (n.d.). PMC. Retrieved December 30, 2025, from [Link]
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A Comparative Guide to Cross-Coupling Reactions with ortho-Methoxy Substituted Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of ortho-methoxy substituted aryl motifs is a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a premier method for this transformation, valued for its mild conditions and broad functional group tolerance.[1][2] However, the presence of an ortho-methoxy group on the boronic acid introduces significant steric and electronic challenges that can impede reaction efficiency.[3] This guide provides a comparative analysis of cross-coupling reactions involving these challenging substrates, focusing primarily on the Suzuki-Miyaura reaction, with supporting data and comparisons to alternative methods like the Stille and Heck reactions.
The Challenge of ortho-Substituents
The primary difficulty with ortho-substituted boronic acids, including ortho-methoxy variants, is steric hindrance. This bulkiness can slow down key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[3] Consequently, achieving high yields often requires more forceful conditions and specialized, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos and SPhos) or N-heterocyclic carbenes (NHCs) to accelerate the reaction.[3]
Another potential factor is the ability of the ortho-methoxy group's oxygen atom to chelate or coordinate with the palladium catalyst. This interaction can alter the geometry of the transition state complex, influencing selectivity and reaction rates.[4]
Suzuki-Miyaura Coupling: Performance and Optimization
The Suzuki-Miyaura reaction remains the most utilized method for incorporating ortho-methoxy substituted aryl groups. Optimization of the catalyst system, base, and solvent is crucial for success. Modern palladium precatalysts, often paired with bulky biarylphosphine ligands, have proven highly effective for coupling sterically hindered substrates.[3][5]
Comparative Data for Suzuki-Miyaura Reactions
The following table summarizes reaction conditions and yields for the coupling of various aryl halides with ortho-methoxy- and other ortho-substituted phenylboronic acids, illustrating the impact of different catalytic systems.
| Aryl Halide Partner | ortho-Substituted Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3,4,5-tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | ~95% (total) | [6] |
| 2-Chloroanisole | 1-(Benzyloxy)alkyltrifluoroborate | Pd(OAc)₂ / cataCXium A | Cs₂CO₃ | Dioxane/H₂O | 110 | 90 | [7] |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | HFTPhos-Pd G3 | K₂CO₃ | iPrOH/H₂O | 60 | 95 | [3] |
| 1-Bromo-2,6-dimethylbenzene | 2-Isopropylphenylboronic acid | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 94 | [3] |
| 3-Iodo-4-methoxybenzoic acid methyl ester | 2-Mesityl-1,3,2-dioxaborinane | Pd(PPh₃)₄ | Sodium phenoxide | Benzene | Reflux | >85 | [8] |
Note: Yields are for the specific reported reactions and may vary based on precise conditions and substrate scale.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura reaction with an ortho-substituted boronic acid.
Reaction Setup:
-
To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), the ortho-methoxy substituted boronic acid (1.2–1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%).[1]
-
Seal the flask, and evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the base (e.g., K₃PO₄, 2.0–3.0 equiv.) and the degassed solvent (e.g., Toluene/H₂O mixture).[3]
-
Stir the reaction mixture at the specified temperature (typically 80–110 °C) for the indicated time (2–24 h).[3][9]
Monitoring and Work-up:
-
Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[1]
Comparison with Alternative Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is highly versatile, other cross-coupling methods can be considered, each with distinct advantages and disadvantages.
Stille Coupling
The Stille reaction couples an organohalide with an organostannane (organotin) reagent.[10]
-
Advantages : Organostannanes are often stable and tolerant of a wide range of functional groups. The reaction conditions can be very mild.[11]
-
Disadvantages : The primary drawback is the high toxicity of organotin compounds and their byproducts, which can be difficult to remove from the final product. Ortho-substitution on the aryl halide partner can significantly reduce reaction efficiency.[12] The development of advanced phosphine ligands has been crucial for expanding the scope of the Stille reaction to include less reactive aryl chlorides and sterically demanding substrates.[11]
Heck Reaction
The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[13]
-
Advantages : It provides a direct method for the arylation of alkenes and demonstrates high stereoselectivity, typically favoring the trans product.[14]
-
Disadvantages : This reaction is not a direct method for forming biaryl compounds, which is the primary application for ortho-methoxy boronic acids in Suzuki coupling. The scope is limited to alkene coupling partners.[13][14]
Visualizing the Processes
To better understand the reaction dynamics and experimental design, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst System [dspace.mit.edu]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid: A Performance Benchmark in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount for the successful synthesis of complex biaryl scaffolds. This guide provides an objective comparison of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid's performance in Suzuki-Miyaura cross-coupling reactions against viable alternative reagents. The analysis is supported by experimental data to inform reagent selection and optimize reaction outcomes.
This compound is a valuable building block in medicinal chemistry and materials science for the introduction of a substituted phenyl moiety. Its unique substitution pattern, featuring both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, presents distinct electronic and steric properties that influence its reactivity in cross-coupling reactions. The methoxy group at the ortho position can potentially accelerate the catalytic cycle through a positive electronic effect and chelation with the palladium catalyst. Conversely, the trifluoromethyl group at the para position significantly impacts the electronic nature of the aromatic ring.
Performance in Suzuki-Miyaura Cross-Coupling
The efficacy of this compound in Suzuki-Miyaura reactions is benchmarked against other commercially available substituted phenylboronic acids. The selection of alternatives is based on variations in the electronic and steric nature of the substituents, providing a comprehensive comparison.
The following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl halides. It is important to note that direct yield comparisons across different studies can be influenced by variations in reaction conditions.
| Boronic Acid | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromo-1-methyl-1H-pyrazole | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| This compound | 5-Bromo-2-chloropyrimidine | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 78 |
| This compound | 2-Bromo-5-fluoropyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 88 |
| 2-Methoxyphenylboronic acid | 4-Bromo-1-methyl-1H-pyrazole | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromo-1-methyl-1H-pyrazole | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| (4-Fluoro-2-methoxyphenyl)boronic acid | 4-Bromo-1-methyl-1H-pyrazole | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 89 |
| (2,4-Dimethoxyphenyl)boronic acid | 4-Bromo-1-methyl-1H-pyrazole | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 95 |
Experimental Protocols
A generalized protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl/heteroaryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and water, typically in a 4:1 ratio) to the reaction vessel.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizing Reaction Pathways and Logic
To better understand the Suzuki-Miyaura coupling and the factors influencing reagent selection, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for selecting a boronic acid reagent.
Safety Operating Guide
Proper Disposal Procedures for (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guidance is intended to supplement, not replace, institutional and regulatory protocols.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. While specific GHS hazard classifications are not available for this compound, related substituted phenylboronic acids are known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is crucial to wear proper Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | Protects eyes from dust and potential splashes.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3][4] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[3] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if dust is generated and engineering controls are insufficient.[2][3] | Prevents inhalation of the powdered compound, which may cause respiratory irritation.[5] |
All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] An eyewash station and safety shower must be readily accessible.[4]
Step-by-Step Disposal Protocol
This compound and its contaminated materials must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[7][8]
-
Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated PPE (gloves, weighing paper, etc.), and spill cleanup materials in a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste. Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and indicate that it is a boronic acid derivative.
-
Follow your institution's specific labeling requirements.
-
-
Storage:
-
Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep containers away from incompatible materials such as strong oxidizing agents.[6]
-
-
Decontamination of Empty Containers and Glassware:
-
The first rinse of a container that held this compound must be collected as hazardous waste.[9]
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[9] Although specific toxicity data for this compound is not available, a conservative approach is recommended.
-
After the initial hazardous rinse(s), wash the container or glassware with soap and water.[10]
-
For thorough decontamination of laboratory equipment, scrubbing with warm, soapy water is recommended.[10] For some surfaces, a 1:10 bleach solution can be used, but be aware of its corrosive properties on metals.[11]
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Observe all federal, state, and local regulations when disposing of the substance.[12]
-
Quantitative Data
| Parameter | Data | Source/Comment |
| GHS Hazard Statements | No specific GHS pictograms or hazard statements are available for this compound.[4][8] However, related compounds like (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid are classified with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Phenylboronic acid is classified as H302 (Harmful if swallowed).[13][14][15] | Based on data for structurally similar compounds. A conservative approach assuming these hazards is recommended. |
| Acute Toxicity (Oral) | LD50 (Rat) for Phenylboronic acid: 740 mg/kg.[16] | Data for a related, non-fluorinated compound. The toxicity of the target compound may differ. |
| Permissible Exposure Limit (PEL) | No specific PEL is established for this compound. For boric acid, the ACGIH Threshold Limit Value (TLV) is 2 mg/m³.[11] | This value is for boric acid and may not be directly applicable to its organic derivatives. It serves as a general reference for boron-containing compounds. |
| Aquatic Toxicity | No specific data is available for this compound. | Due to the presence of the trifluoromethyl group and the aromatic ring, this compound should be considered potentially harmful to aquatic life and should not be released into the environment. |
| Persistence and Degradability | No specific data is available. The trifluoromethyl group generally increases the persistence of organic compounds in the environment. | The carbon-fluorine bond is very strong, making compounds containing it resistant to degradation. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. angenechemical.com [angenechemical.com]
- 8. 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. cmich.edu [cmich.edu]
- 11. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 12. aksci.com [aksci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. sds.chemdox.com [sds.chemdox.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid
Disclaimer: This guide is intended to provide essential safety and logistical information for handling (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid based on best practices for similar boronic acid derivatives. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4][5]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6][7][9]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[6][7]
-
Wash hands thoroughly with soap and water after handling and before breaks.[2][3][5][6][7][10][11][12]
-
Remove any contaminated clothing immediately and wash it before reuse.[2][3][5][6]
Personal Protective Equipment (PPE)
The following PPE is recommended for the routine handling of this compound and its derivatives.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[6][7][8][10][11] | To protect eyes from contact, which can cause serious irritation.[6][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use and change them immediately if contaminated.[6][7][8][10][11] | To prevent skin contact and potential irritation.[6] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[6][7] | To protect skin from accidental splashes or spills.[6][7] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][6][7] | To prevent respiratory tract irritation.[6][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safe handling.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[6]
-
Waste Collection:
-
Collect all chemical waste in a designated, properly labeled, and sealed container for hazardous waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Procedure:
Emergency Procedures: Spill and Exposure
-
Spill Response:
-
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[6]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1][6]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[6]
-
Report: Report the spill to the appropriate safety personnel.[6]
-
-
First Aid Measures:
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][10][11][14][15]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[4][10][11][14]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][10][11][14]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4][10][11][14]
-
Caption: Workflow for Safe Handling of Boronic Acids.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. angenechemical.com [angenechemical.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CAS#:1072946-62-3 | 2-METHOXY-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID | Chemsrc [chemsrc.com]
- 9. fishersci.com [fishersci.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. aksci.com [aksci.com]
- 13. afgsci.com [afgsci.com]
- 14. 2-METHOXY-4-(TRIFLUOROMETHYL)-PHENYLBORONIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]
- 15. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
